BAY-728
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H28F3N5O2S |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1 |
InChIキー |
LXRBPWHQMGKMRT-SFHVURJKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BAY-728: A Technical Primer on its Role as a Negative Control
For researchers and professionals in drug development, understanding the precise function of every compound in an experimental setup is paramount. While the focus is often on active pharmaceutical ingredients, the role of negative controls is equally critical for the validation and interpretation of scientific data. BAY-728 is one such compound, serving as a negative control for BAY-805, a potent and selective inhibitor of Ubiquitin Specific Peptidase 21 (USP21)[1]. This guide elucidates the concept of a negative control and the specific context in which this compound is utilized.
The Critical Role of a Negative Control
In experimental research, a negative control is a sample or group that is not expected to exhibit a response or effect. It is treated in the same manner as the experimental groups but without the active variable being tested. The primary purpose of a negative control is to establish a baseline and to ensure that any observed effects in the experimental groups are indeed due to the treatment and not some other unforeseen variable. In the context of drug discovery, a negative control compound is structurally similar to the active compound but is designed to be biologically inactive against the target of interest.
This compound in the Context of USP21 Inhibition
As a negative control, this compound is not expected to have a mechanism of action in the traditional sense of a pharmacologically active molecule. It is designed to be inert with respect to the biological target of its corresponding active compound, BAY-805. Therefore, detailed experimental data, signaling pathways, and quantitative analyses related to a specific biological mechanism of action for this compound are not applicable.
Experimental Workflow for Utilizing a Negative Control
The use of a negative control like this compound is a fundamental aspect of robust experimental design. A typical workflow where this compound would be used is illustrated below.
References
BAY-728 as a Negative Control for USP21 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-728, the designated negative control for the potent and selective ubiquitin-specific protease 21 (USP21) inhibitor, BAY-805. This document outlines the comparative inhibitory activities of this compound and BAY-805, details the experimental protocols for their characterization, and illustrates the relevant signaling pathways.
Introduction to USP21 and the Role of a Negative Control
Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, gene expression, and DNA repair, by removing ubiquitin from substrate proteins.[1] Dysregulation of USP21 has been implicated in the development and progression of several cancers, making it a promising therapeutic target.[1][2]
The development of potent and selective inhibitors, such as BAY-805, is essential for studying the therapeutic potential of targeting USP21.[2][3] To ensure that the observed biological effects are due to the specific inhibition of the target enzyme and not off-target effects or compound-specific artifacts, a structurally similar but biologically inactive or significantly less active molecule is required as a negative control.[3] this compound, the less potent enantiomer of BAY-805, fulfills this critical role, allowing researchers to confidently attribute the cellular and biochemical outcomes to the specific inhibition of USP21 by BAY-805.[3][4]
Quantitative Data: Comparative Inhibitory Activity
This compound demonstrates significantly lower potency against USP21 compared to its active enantiomer, BAY-805. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for both compounds against USP21 and other DUBs, highlighting the suitability of this compound as a negative control.
Table 1: In Vitro Inhibitory Potency against USP21 [5]
| Compound | Assay Format | IC50 (nM) |
| BAY-805 | hUSP21 HTRF | 6 |
| hUSP21 Ub-Rhodamine | 2 | |
| This compound | hUSP21 HTRF | 12600 |
| hUSP21 Ub-Rhodamine | 16200 |
Table 2: Binding Affinity to USP21 [5]
| Compound | Method | Kd (nM) |
| BAY-805 | SPR | 2.2 |
| This compound | SPR | 8686 |
Table 3: Selectivity Profile against a Panel of DUBs (% Inhibition at 1 µM)
Note: Comprehensive selectivity data for this compound from DUBprofiler screens is often found in the supplementary materials of primary publications. The following is a representative table based on available information.[1][3]
| Target DUB | BAY-805 (% Inhibition) | This compound (% Inhibition) |
| USP2 | < 50 | Not significantly active |
| USP5 | < 50 | Not significantly active |
| USP7 | < 50 | Not significantly active |
| USP8 | < 50 | Not significantly active |
| USP10 | < 50 | Not significantly active |
| USP11 | < 50 | Not significantly active |
| USP15 | < 50 | Not significantly active |
| USP22 | < 50 | Not significantly active |
| USP28 | < 50 | Not significantly active |
| OTUB1 | < 50 | Not significantly active |
Signaling Pathway and Experimental Workflow Diagrams
USP21-Mediated Regulation of the NF-κB Signaling Pathway
USP21 negatively regulates the tumor necrosis factor-alpha (TNFα)-induced nuclear factor-kappa B (NF-κB) signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[6][7][8] Inhibition of USP21 by BAY-805 is expected to increase RIP1 ubiquitination, leading to the activation of the IKK complex and subsequent NF-κB activation. This compound should not elicit this effect at comparable concentrations.
Caption: USP21 negatively regulates NF-κB signaling.
Experimental Workflow for Biochemical Assays
The following diagram illustrates the general workflow for in vitro biochemical assays used to determine the inhibitory potency of compounds like this compound and BAY-805 against USP21.
Caption: Workflow for in vitro USP21 inhibition assays.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Activity
This assay measures the deubiquitination of a specific substrate peptide by USP21.
Materials:
-
Recombinant human full-length USP21
-
Biotinylated substrate peptide (e.g., derived from STING)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
d2-labeled streptavidin
-
Assay buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.5 mM DTT
-
Test compounds (this compound, BAY-805) and DMSO
-
384-well low-volume plates (e.g., white ProxiPlate)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and BAY-805 in assay buffer containing DMSO. The final DMSO concentration should not exceed 1%.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of USP21 enzyme solution (final concentration in the low nM range, pre-determined to be in the linear range of the assay) to each well.
-
Pre-incubate the enzyme and compounds for 15-20 minutes at room temperature.
-
Add 2 µL of the biotinylated substrate peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
Add 4 µL of the detection mixture containing Europium cryptate-labeled antibody and d2-labeled streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to DMSO controls to calculate IC50 values.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Deubiquitinase Assay
This assay measures the general deubiquitinase activity of USP21 using a fluorogenic substrate.
Materials:
-
Recombinant human USP21
-
Ubiquitin-Rhodamine 110 substrate (Boston Biochem, U-555)
-
Assay buffer: 50 mM Tris pH 7.6, 150 mM NaCl, 5 mM DTT
-
Test compounds (this compound, BAY-805) and DMSO
-
384-well black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and BAY-805 in assay buffer.
-
Add 10 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 20 µL of USP21 enzyme solution to each well.
-
Pre-incubate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Ub-Rho110 substrate (final concentration ~100-250 nM).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm) at room temperature, taking readings every 30-60 seconds for 20-30 minutes.
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Calculate the percent inhibition relative to DMSO controls and determine IC50 values.
NF-κB Dual-Luciferase Reporter Assay
This cellular assay measures the activation of the NF-κB pathway downstream of USP21 inhibition.
Materials:
-
HEK293T cells
-
NF-κB firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
DMEM with 10% FBS
-
TNFα
-
Test compounds (this compound, BAY-805) and DMSO
-
Dual-Luciferase® Reporter Assay System (Promega, E1910)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or BAY-805.
-
Incubate with the compounds for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase kit.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to unstimulated, DMSO-treated cells.
HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that a compound binds to its target protein within a cellular context by measuring the thermal stabilization of the target protein.[9][10]
Materials:
-
Cells endogenously expressing or overexpressing HiBiT-tagged USP21
-
Opti-MEM medium
-
Test compounds (this compound, BAY-805) and DMSO
-
96-well PCR plates
-
Thermal cycler with a temperature gradient function
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
384-well white, low-volume plates
-
Luminometer
Procedure:
-
Resuspend HiBiT-USP21 expressing cells in Opti-MEM and treat with various concentrations of this compound or BAY-805 for 1 hour at 37°C.
-
Transfer the cell suspensions to a 96-well PCR plate.
-
Heat the plate in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 58°C), followed by a 3-minute cool-down at 25°C.
-
Transfer 10 µL of the heated cell suspension to a 384-well plate.
-
Add 10 µL of Nano-Glo® HiBiT Lytic Detection Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each curve. A shift in Tm in the presence of a compound indicates target engagement. EC50 values for thermal stabilization can be calculated from isothermal dose-response curves at a fixed temperature near the Tm.[11]
Conclusion
This compound is a well-characterized and indispensable tool for researchers studying the function and therapeutic potential of USP21. Its structural similarity to the potent inhibitor BAY-805, combined with its significantly lower biological activity, makes it an ideal negative control. The use of this compound in parallel with BAY-805 in the biochemical and cellular assays described in this guide will enable researchers to generate robust and specific data, confidently attributing observed effects to the inhibition of USP21.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 4. ubiqbio.com [ubiqbio.com]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific peptidase 21 inhibits tumor necrosis factor alpha-induced nuclear factor kappaB activation via binding to and deubiquitinating receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Role of USP21 in the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its intricate network of activators and inhibitors presents a rich landscape for therapeutic intervention. Among the key regulators are deubiquitinating enzymes (DUBs), which modulate protein stability and function by removing ubiquitin chains. This technical guide delves into the multifaceted role of Ubiquitin-Specific Protease 21 (USP21) in the NF-κB signaling cascade. Emerging evidence portrays USP21 as a critical, yet complex, regulator, exhibiting both inhibitory and activating functions depending on the cellular context and specific signaling axis. This document provides a comprehensive overview of the molecular mechanisms of USP21 action, quantitative data on its functional impact, detailed experimental protocols for its study, and visual representations of the key pathways and workflows, offering a vital resource for researchers and drug development professionals targeting the NF-κB pathway.
Introduction: The NF-κB Pathway and the Significance of Deubiquitination
The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of a vast array of genes involved in inflammation, immunity, cell proliferation, and apoptosis. The canonical NF-κB pathway is tightly regulated, primarily through the sequestration of NF-κB dimers in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα), a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a critical post-translational modification that governs the activation and termination of the NF-κB pathway. The formation of different polyubiquitin (B1169507) chain linkages dictates the fate and function of the modified proteins. K63-linked polyubiquitination, for instance, serves as a scaffold for the recruitment of downstream signaling complexes, while K48-linked chains typically target proteins for proteasomal degradation. Deubiquitinating enzymes (DUBs) counteract the action of ubiquitin ligases, providing a crucial layer of regulation by removing ubiquitin modifications. USP21 is a member of the ubiquitin-specific protease family that has been increasingly implicated in the modulation of NF-κB signaling.
The Dichotomous Role of USP21 in NF-κB Signaling
Current research reveals a dual and context-dependent role for USP21 in the NF-κB pathway, acting as both a negative and a positive regulator.
Negative Regulation of TNFα-induced NF-κB Signaling
The most well-characterized function of USP21 in the NF-κB pathway is its role as a negative regulator of TNFα-induced signaling. This inhibitory function is primarily mediated through its interaction with and deubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).
Upon TNFα stimulation, RIPK1 undergoes K63-linked polyubiquitination, which is essential for the recruitment of the IKK complex and subsequent activation of NF-κB.[1] USP21 has been shown to directly interact with RIPK1 and cleave these K63-linked polyubiquitin chains.[1][2][3] This action disassembles the signaling platform, thereby dampening IKK activation, preventing IκBα degradation, and ultimately inhibiting NF-κB nuclear translocation and transcriptional activity.[2][3] Studies have demonstrated that knockdown of USP21 in HeLa cells enhances TNFα-induced RIPK1 ubiquitination, leading to increased phosphorylation of IKKβ and the NF-κB p65 subunit.[2][3]
Potential Positive Regulation of NF-κB Signaling
In contrast to its well-documented inhibitory role, some studies suggest that USP21 can also positively regulate the NF-κB pathway. This has been linked to its interaction with the NF-κB p65 subunit itself and the cytokine interleukin-33 (IL-33).[4][5] Co-immunoprecipitation experiments have shown an association between USP21 and p65.[4] Furthermore, USP21 has been reported to deubiquitinate and stabilize IL-33, which can act as a nuclear factor to promote p65-mediated transcription.[5] The precise molecular mechanisms and the cellular contexts that dictate this positive regulatory role of USP21 are still under active investigation.
Quantitative Data on USP21 Function in NF-κB Signaling
The following tables summarize the available quantitative data on the impact of USP21 on the NF-κB signaling pathway.
| Parameter | Cell Line | Experimental Condition | Fold Change/Effect | Reference |
| NF-κB Luciferase Reporter Activity | HeLa | USP21 Knockdown + TNFα (1 ng/ml) | ~2-3 fold increase | [2] |
| IL-6 mRNA Expression | HeLa | USP21 Knockdown + TNFα (10 ng/ml) | Up to 2.5 fold increase | [2] |
| IKKα/β Phosphorylation | USP21-/- MEFs | Sendai Virus (SeV) Infection | Increased phosphorylation | [6] |
| p65 (RelA) Phosphorylation | HeLa | USP21 Knockdown + TNFα | Increased phosphorylation | [2] |
Table 1: Effect of USP21 on NF-κB Activation and Target Gene Expression.
| Substrate | Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ubiquitin-AMC | USP21 (catalytic domain) | 1.8 ± 0.1 | 1.1 ± 0.2 | 1.6 x 10⁶ | [7] |
| ISG15-AMC | USP21 (catalytic domain) | 0.08 ± 0.003 | 3.6 ± 0.5 | 2.2 x 10⁴ | [7] |
| Cell Type/Tissue | Detection Method | Relative Expression Level | Reference |
| Hematopoietic Stem and Progenitor Cells | qRT-PCR | Expressed | [8] |
| Immune Organs (e.g., Spleen) | Not specified | Relatively high expression | [6] |
| Various Mouse Tissues | qRT-PCR | Widely expressed | [8] |
Table 3: Expression Profile of USP21.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of USP21 in the NF-κB signaling pathway.
In Vitro Deubiquitination Assay
This assay is used to determine if a specific protein is a direct substrate of USP21's deubiquitinase activity.
Materials:
-
Purified recombinant USP21 (wild-type and catalytically inactive mutant, e.g., C221A)
-
Ubiquitinated substrate protein (e.g., in vitro ubiquitinated RIPK1)
-
Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Protocol:
-
In Vitro Ubiquitination of Substrate: If not commercially available, prepare K63-polyubiquitinated RIPK1 in vitro using E1, E2 (e.g., Ubc13/Uev1a), and E3 ligase (e.g., TRAF6) enzymes, along with ubiquitin and ATP.
-
Deubiquitination Reaction:
-
In a microcentrifuge tube, combine the ubiquitinated substrate with purified USP21 (wild-type or mutant) in deubiquitination buffer.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an antibody specific to the substrate to visualize the shift in its molecular weight due to deubiquitination. An anti-ubiquitin antibody can also be used to detect the removal of ubiquitin chains.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate a physical interaction between USP21 and a putative binding partner (e.g., RIPK1 or p65) within a cellular context.
Materials:
-
Cell culture (e.g., HEK293T or HeLa cells)
-
Expression vectors for tagged proteins (e.g., FLAG-USP21 and HA-RIPK1)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and antibodies for detection (e.g., anti-HA and anti-FLAG antibodies)
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Co-transfect the cells with expression vectors for the tagged proteins of interest using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody and incubate with gentle rotation for 2-4 hours at 4°C.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins to confirm their interaction.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the effect of USP21 modulation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Expression vector for USP21 or siRNA targeting USP21
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, the control plasmid, and either the USP21 expression vector or siRNA against USP21.
-
-
Stimulation:
-
After 24 hours, stimulate the cells with an NF-κB activator (e.g., TNFα) for a defined period (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if USP21 affects the binding of NF-κB (e.g., the p65 subunit) to the promoter regions of its target genes.
Materials:
-
Cells treated with or without USP21 knockdown/overexpression and stimulated with an NF-κB activator.
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Sonicator
-
Antibody against the transcription factor of interest (e.g., anti-p65)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter of an NF-κB target gene (e.g., IL-6) and a negative control region.
-
qPCR master mix and instrument
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-p65 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter of an NF-κB target gene to quantify the amount of immunoprecipitated DNA.
-
Normalize the results to the input DNA.
-
Visualizing the Role of USP21 in NF-κB Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: The canonical NF-κB signaling pathway and the inhibitory role of USP21.
References
- 1. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific peptidase 21 inhibits tumor necrosis factor alpha-induced nuclear factor kappaB activation via binding to and deubiquitinating receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
- 6. USP21 negatively regulates antiviral response by acting as a RIG-I deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyubiquitin binding and cross-reactivity in the USP domain deubiquitinase USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin Specific Protease 21 Is Dispensable for Normal Development, Hematopoiesis and Lymphocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
BAY-805: A Potent and Selective USP21 Inhibitor and its Relationship with the Negative Control BAY-728
This technical guide provides an in-depth overview of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and clarifies its relationship with BAY-728. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and relevant signaling pathways associated with these compounds.
Core Relationship: Enantiomers with Vastly Different Potencies
BAY-805 and this compound are enantiomers, meaning they are stereoisomers that are mirror images of each other.[1] Despite this close structural relationship, they exhibit a significant difference in their biological activity. BAY-805 is a highly potent inhibitor of USP21, while this compound is its less active counterpart, serving as a crucial negative control in experimental settings.[1][2][3] This differential activity underscores the stereospecificity of the interaction between BAY-805 and the USP21 enzyme. The use of this compound as a negative control allows researchers to distinguish the specific effects of USP21 inhibition by BAY-805 from any potential off-target or non-specific effects of the chemical scaffold.[1][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data for BAY-805 and this compound, highlighting the stark contrast in their potency against USP21.
Table 1: In Vitro Potency against Human USP21 (hUSP21)
| Compound | Assay Type | IC50 [nM] | Fold Difference (this compound vs. BAY-805) |
| BAY-805 | HTRF | 6[2][4][5][6] | - |
| This compound | HTRF | 12600[4] | 2100-fold less potent[4] |
| BAY-805 | Ub-Rhodamine | 2[4] | - |
| This compound | Ub-Rhodamine | 16200[4] | 8100-fold less potent[4] |
Table 2: Binding Affinity and Cellular Activity
| Compound | Parameter | Value [nM] |
| BAY-805 | SPR Kd | 2.2[4][5] |
| This compound | SPR Kd | 8686[4] |
| BAY-805 | NF-κB Reporter Assay EC50 | 17[4][5][6] |
| This compound | NF-κB Reporter Assay | No activation at 10 µM[4] |
| BAY-805 | HiBiT CETSA EC50 | 95[2][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the inhibition of USP21 enzymatic activity. The general protocol involves:
-
Incubation of recombinant human USP21 with the test compounds (BAY-805 or this compound) at varying concentrations.
-
Addition of a ubiquitin-substrate conjugated to a fluorescent donor and a corresponding acceptor molecule.
-
Cleavage of the substrate by active USP21 separates the donor and acceptor, leading to a decrease in the HTRF signal.
-
The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.
Ubiquitin-Rhodamine Assay
This is another biochemical assay to determine the enzymatic activity of USP21. The protocol typically includes:
-
Recombinant USP21 is pre-incubated with the inhibitor.
-
The enzymatic reaction is initiated by the addition of a ubiquitin-rhodamine 110 substrate.
-
Deubiquitination of the substrate by USP21 releases rhodamine 110, which is highly fluorescent.
-
The increase in fluorescence is monitored over time, and the initial reaction rates are used to determine the IC50 values.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity (Kd) between the compounds and USP21. A typical experimental setup is as follows:
-
Recombinant USP21 is immobilized on a sensor chip.
-
A series of concentrations of the analyte (BAY-805 or this compound) are flowed over the chip surface.
-
The binding events are detected as changes in the refractive index at the sensor surface, generating a sensorgram.
-
Binding constants (Kd) are calculated by analyzing the association and dissociation rates.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular context. The HiBiT CETSA format involves:
-
Transfection of cells (e.g., HEK293T) with a construct where USP21 is fused to a HiBiT tag.[1][4]
-
Treatment of the cells with the test compound.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble HiBiT-tagged USP21 is quantified by adding the LgBiT protein and a substrate, which generates a luminescent signal.
-
Target engagement by the compound stabilizes the protein, resulting in a higher melting temperature, from which an EC50 can be derived.[1][4]
NF-κB Reporter Assay
This cell-based functional assay measures the downstream effect of USP21 inhibition. The general procedure is:
-
Cells (e.g., HEK293T) are co-transfected with a reporter construct containing the firefly luciferase gene under the control of an NF-κB response element, and a control reporter (e.g., Renilla luciferase).[1]
-
The cells are then treated with different concentrations of the test compounds.
-
Inhibition of USP21 by BAY-805 is expected to increase NF-κB activation.[1][4]
-
The luciferase activity is measured using a luminometer, and the EC50 value is determined from the dose-response curve.
Signaling Pathways and Visualization
USP21 is a deubiquitinating enzyme that plays a regulatory role in several key signaling pathways implicated in cancer and immune response.[8][9] BAY-805, by inhibiting USP21, can modulate these pathways.
NF-κB Signaling Pathway
USP21 has been shown to negatively regulate the NF-κB signaling pathway by deubiquitinating RIP1.[1][10] Inhibition of USP21 by BAY-805 prevents the deubiquitination of RIP1, leading to increased NF-κB activation.[1]
Caption: BAY-805 inhibits USP21, promoting NF-κB activation.
Other Implicated Signaling Pathways
Research has also linked USP21 to other critical cellular signaling pathways:
-
Hippo Signaling Pathway: USP21 can regulate this pathway, which is crucial for controlling organ size and cell proliferation.[11]
-
Wnt/β-catenin Signaling: USP21 has been shown to enhance Wnt signaling.[12]
-
MAPK/ERK Signaling: USP21 can activate the MAPK/ERK pathway by stabilizing MEK2.[12]
The logical relationship between BAY-805 and this compound as a chemical probe and its negative control is fundamental to its utility in studying these pathways.
Caption: Relationship of BAY-805 and this compound to USP21.
This guide provides a comprehensive technical overview of BAY-805 and its inactive enantiomer this compound, equipping researchers with the necessary information to effectively utilize these compounds in their study of USP21 biology.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bayer.com [bayer.com]
- 5. BAY 805 Supplier | CAS 2925481-88-3 | BAY805 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. BAY-805 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. biortususa.com [biortususa.com]
- 10. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of YOD1 and USP21 on the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
Investigating the Function of USP21 Using Chemical Probes: An In-depth Technical Guide
Abstract
Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating a multitude of cellular processes, including signal transduction, gene expression, and protein degradation.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of USP21 function and the application of chemical probes to elucidate its biological roles. We present detailed experimental protocols for key assays, quantitative data for the potent and selective USP21 inhibitor BAY-805, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in their investigation of this important enzyme.
Introduction to USP21
USP21 is a member of the ubiquitin-specific protease family, the largest subfamily of DUBs.[2] It antagonizes the process of ubiquitination by removing ubiquitin moieties from substrate proteins, thereby regulating their stability, activity, and localization.[1][2] USP21 is known to cleave various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin (B1169507) chains, as well as monoubiquitin.[2] The enzyme is composed of a catalytic C-terminal domain and a disordered N-terminal region.[2] While predominantly cytoplasmic, USP21 can also be found in the nucleus, reflecting its diverse range of substrates in different cellular compartments.[2]
Functionally, USP21 is involved in several key signaling pathways:
-
NF-κB Signaling: USP21 can negatively regulate TNFα-induced NF-κB activation by deubiquitinating and stabilizing Receptor-Interacting Protein 1 (RIP1).[2][4] However, other studies suggest a positive regulatory role by stabilizing IL-33, which promotes the transcription of the NF-κB subunit p65.[4]
-
Wnt/β-catenin Signaling: USP21 enhances Wnt signaling by deubiquitinating and stabilizing the transcription factor TCF7, a key mediator of the pathway.[4][5][6] It is also presumed to be involved in the regulation of this pathway through its substrate FoxM1.[4]
-
MAPK/ERK Signaling: In hepatocellular carcinoma, USP21 stabilizes MEK2, a kinase in the MAPK/ERK cascade, by removing K48-linked polyubiquitin chains, leading to sustained proliferation.[7] It also promotes the expression of MAPK1 (ERK2) by stabilizing the transcription factor GATA3.[4][7]
-
Hippo Signaling: USP21 can regulate the Hippo pathway by controlling the stability of MARK kinases, which are upstream activators of the pathway.[8][9][10]
Given its significant role in these pathways, which are often dysregulated in cancer, USP21 has emerged as a promising target for therapeutic intervention.[3]
Chemical Probes for USP21
The development of potent and selective chemical probes is crucial for dissecting the cellular functions of enzymes like USP21. BAY-805 is the first-in-class, highly potent, and selective, non-covalent inhibitor of USP21.[1][11][12] It serves as a valuable tool for in vitro and cellular studies to probe the biology of USP21.[1][12]
Quantitative Data for USP21 Inhibitors
The following table summarizes the key quantitative data for the USP21 chemical probe BAY-805 and its less active enantiomer, BAY-728, which serves as a negative control.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | EC50 (nM) | Notes | Reference |
| BAY-805 | hUSP21 | HTRF | 6 | - | - | Potent inhibitor | [13] |
| hUSP21 | Ub-Rhodamine | 2 | - | - | Potent inhibitor | [13] | |
| hUSP21 | SPR | - | 2.2 | - | High-affinity binding | [14] | |
| Cellular | NF-κB Reporter Assay | - | - | 17 | Demonstrates cellular activity | [1][13] | |
| This compound | hUSP21 | HTRF | 12600 | - | - | Less active enantiomer, negative control | [14] |
| hUSP21 | Ub-Rhodamine | 16200 | - | - | Less active enantiomer, negative control | [14] | |
| hUSP21 | SPR | - | 8686 | - | Weaker binding affinity | [14] | |
| Cellular | NF-κB Reporter Assay | - | - | >10000 | No significant cellular activity | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of USP21 using chemical probes.
In Vitro Deubiquitination (DUB) Assay
This assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human USP21 protein
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) substrate
-
DUB Assay Buffer (50 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT)[15]
-
Test compounds (e.g., BAY-805) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)[16]
Procedure:
-
Prepare serial dilutions of the test compound in DUB Assay Buffer.
-
In a 96-well plate, add the test compound dilutions. Include a DMSO-only control.
-
Add recombinant USP21 to each well to a final concentration of 100 pM - 100 nM (optimal concentration should be determined empirically).[16]
-
Pre-incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.[15]
-
Initiate the reaction by adding Ub-AMC to each well to a final concentration of 0.1-20 µM (a starting concentration of 500 nM is recommended).[16]
-
Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm emission over time (e.g., every 30 seconds for 30 minutes) at 37°C.[17]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a chemical probe with its target protein in a cellular context, based on ligand-induced thermal stabilization.[18][19][20]
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., BAY-805) and negative control (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against USP21
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed HEK293T cells and grow to 80-90% confluency. Treat cells with the test compound or DMSO (vehicle control) at the desired concentrations for 1 hour at 37°C.[14][18]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[18][21] Include an unheated control.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating with gentle shaking.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-USP21 antibody.
-
Data Analysis: Quantify the band intensities of soluble USP21 at each temperature. Plot the percentage of soluble USP21 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NF-κB Dual-Luciferase Reporter Assay
This cell-based assay measures the effect of USP21 inhibition on the NF-κB signaling pathway. Inhibition of USP21 leads to the accumulation of ubiquitinated RIP1, which activates the NF-κB pathway and drives the expression of a luciferase reporter gene.[1][11]
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively active promoter (e.g., TK promoter) driving Renilla luciferase expression
-
Transfection reagent
-
Complete culture medium
-
Test compound (e.g., BAY-805)
-
TNF-α (optional, as a positive control for NF-κB activation)
-
Dual-Glo® Luciferase Assay System
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound for 6 to 24 hours.[22] Include a DMSO control.
-
Cell Lysis: Remove the medium and lyse the cells using Passive Lysis Buffer.[23]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value for NF-κB activation.
Proteomics-Based Substrate Identification
This approach aims to identify cellular substrates of USP21 by comparing the ubiquitination landscape of cells treated with a USP21 inhibitor versus control cells.
Materials:
-
Cells of interest (e.g., HEK293)
-
USP21 inhibitor (e.g., BAY-805)
-
Lysis buffer containing protease and DUB inhibitors (except for the target DUB)
-
Ubiquitin affinity matrix (e.g., Tandem Ubiquitin Binding Entities - TUBEs)
-
Mass spectrometer and associated reagents for quantitative proteomics (e.g., TMT labeling)
Procedure:
-
Cell Treatment: Treat cells with the USP21 inhibitor or DMSO for a defined period (e.g., 6 hours) to induce changes in the ubiquitination of USP21 substrates.[25]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Ubiquitinated Peptide Enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides or by using ubiquitin affinity resins.
-
Quantitative Mass Spectrometry: Label the peptides from the inhibitor-treated and control samples with different isotopic tags (e.g., TMT) and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of ubiquitinated peptides between the two conditions. Proteins with significantly increased ubiquitination upon USP21 inhibition are considered putative substrates.
Visualizing USP21 in Cellular Processes
Signaling Pathways
The following diagrams illustrate the role of USP21 in key signaling pathways.
Caption: USP21 regulates key signaling pathways involved in cell fate.
Experimental Workflow
The following diagram outlines the general workflow for investigating USP21 function using a chemical probe.
Caption: Workflow for investigating USP21 function with chemical probes.
Conclusion
USP21 is a multifaceted deubiquitinating enzyme with critical roles in various signaling pathways central to cellular homeostasis and disease. The development of potent and selective chemical probes, such as BAY-805, has provided invaluable tools for the detailed investigation of its biological functions. This guide has provided a comprehensive overview of USP21, its substrates, and its involvement in key signaling networks. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery, facilitating further exploration of USP21 as a potential therapeutic target. The continued application of these methodologies will undoubtedly deepen our understanding of the intricate regulatory mechanisms governed by USP21 and pave the way for novel therapeutic strategies.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biortususa.com [biortususa.com]
- 4. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
- 5. USP21 deubiquitinase promotes pancreas cancer cell stemness via Wnt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP21 deubiquitinase promotes pancreas cancer cell stemness via Wnt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. USP21 regulates Hippo pathway activity by mediating MARK protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Ubiquitin-Dependent Regulation of the Mammalian Hippo Pathway: Therapeutic Implications for Cancer | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bayer.com [bayer.com]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. ubiqbio.com [ubiqbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 24. benchchem.com [benchchem.com]
- 25. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Deubiquitinating Enzymes as Therapeutic Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical cellular machinery controlling protein homeostasis, and its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as a promising class of therapeutic targets. By modulating the stability and function of key proteins, DUB inhibitors offer a novel approach to intervene in disease-related signaling pathways. This technical guide provides a comprehensive overview of DUBs as therapeutic targets, detailing the underlying biology, key signaling pathways, experimental methodologies for inhibitor screening and validation, and a summary of the current landscape of DUB-targeted drug discovery.
Introduction to Deubiquitinating Enzymes
Deubiquitination is an essential regulatory mechanism that ensures the reversibility and dynamism of ubiquitin signaling.[1] DUBs are proteases that cleave the isopeptide bond between ubiquitin and its substrate proteins or within polyubiquitin (B1169507) chains themselves.[2] The human genome encodes approximately 100 DUBs, which are classified into seven families based on their ubiquitin-protease domains: Ubiquitin-specific proteases (USPs), Ubiquitin C-terminal hydrolases (UCHs), Ovarian tumor proteases (OTUs), Machado-Josephin domain proteases (MJDs), JAB1/MPN/MOV34 metalloenzymes (JAMMs), Motif Interacting with Ub-containing novel DUB family (MINDY), and Zinc finger with UFM1-specific peptidase domain proteins (ZUFSP).[1][3] This diverse family of enzymes plays crucial roles in various cellular processes, including protein degradation, DNA repair, cell cycle progression, and signal transduction.[4][5] The aberrant activity of DUBs has been linked to the pathogenesis of numerous diseases, making them attractive targets for therapeutic intervention.[6][7]
Key Signaling Pathways Regulated by DUBs
DUBs are integral components of numerous signaling pathways, and their targeted inhibition can modulate cellular responses with therapeutic benefits.
The CYLD/NF-κB Signaling Pathway
The tumor suppressor cylindromatosis (CYLD) is a DUB that negatively regulates the nuclear factor-kappa B (NF-κB) signaling pathway.[8] CYLD removes K63-linked polyubiquitin chains from several upstream signaling components, including TRAF2, TRAF6, and NEMO, thereby inhibiting the activation of the IKK complex and subsequent NF-κB activation.[9][10] Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers.[11]
Caption: CYLD negatively regulates NF-κB signaling by deubiquitinating key pathway components.
The USP7/p53 Signaling Pathway
Ubiquitin-specific protease 7 (USP7) plays a dual role in regulating the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both p53 and its primary E3 ligase, MDM2.[12][13] Under normal physiological conditions, USP7 activity is thought to predominantly stabilize MDM2, leading to p53 degradation.[14] However, upon cellular stress, USP7 can shift its activity towards p53, leading to its stabilization and the induction of cell cycle arrest or apoptosis.[14] This complex interplay makes USP7 a compelling target in oncology.
Caption: USP7 dually regulates p53 and its E3 ligase MDM2, representing a key therapeutic node.
DUBs in the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for a wide range of cellular processes, and its dysregulation is implicated in fibrosis and cancer metastasis.[6] Several DUBs, including USP4, USP11, and USP15, have been shown to regulate the stability of components within this pathway, such as the TGF-β receptors and SMAD proteins.[15] For instance, USP15 can deubiquitinate and stabilize the type I TGF-β receptor (TβRI), thereby enhancing TGF-β signaling.[6]
Caption: DUBs, such as USP15, modulate TGF-β signaling by regulating receptor stability.
Quantitative Data on DUB Inhibitors
The development of potent and selective DUB inhibitors is a rapidly advancing field. The following tables summarize key quantitative data for some of the most studied DUB inhibitors.
| Inhibitor | Target DUB(s) | IC50 | Cell Line(s) | Assay Type |
| b-AP15 | USP14, UCHL5 | 0.987 µM | RKO-R (Colorectal Cancer) | MTS Cell Viability |
| b-AP15 | USP14, UCHL5 | 0.858 µM | HCT-15R (Colorectal Cancer) | MTS Cell Viability |
| b-AP15 | USP14, UCHL5 | ~0.1 µM | MM.1S (Multiple Myeloma) | Cell Viability |
| VLX1570 | USP14, UCHL5 | Varies | Multiple Myeloma | Preclinical models |
| Usp7-IN-8 | USP7 | 1.4 µM | - | Biochemical (Ub-Rho110) |
| P5091 | USP7, USP47 | 4.2 µM (EC50) | - | Biochemical |
| FX1-5303 | USP7 | 0.29 nM | - | Biochemical |
| FX1-5303 | USP7 | 15 nM | MM.1S (Multiple Myeloma) | Cell Viability |
| Compound 14 | USP7, USP47 | 4.2 µM (USP7) | Multiple Myeloma, etc. | Biochemical |
| P22077 | USP7, USP47 | Varies | Multiple Myeloma, etc. | Biochemical |
Table 1: IC50/EC50 Values of Selected DUB Inhibitors. [1][16][17][18][19][20]
| Inhibitor | Target DUB | Ki | Inhibition Mechanism |
| IU1-47 | USP14 | ~0.06 µM | Specific |
| NSC 697923 | USP7 | <0.2 µM | Strong inhibitor |
| BAY 11-7082 | USP7 | <0.2 µM | Strong inhibitor |
| HBX 41,108 | USP7 | ~6 µM | - |
| SJB3-019A | USP8, USP2 | Varies | More potent against USP8/2 than USP1 |
Table 2: Ki Values and Inhibition Mechanisms of Selected DUB Inhibitors. [21][22]
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the discovery and characterization of DUB inhibitors.
Ubiquitin-AMC DUB Activity Assay
This is a common and straightforward assay to measure DUB activity based on the cleavage of a fluorogenic substrate.[23][24]
Principle: The substrate consists of ubiquitin linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by a DUB, the AMC is released, resulting in an increase in fluorescence that can be measured over time.[23]
Materials:
-
Purified recombinant DUB enzyme
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem or R&D Systems)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96- or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the DUB inhibitor in the assay buffer.
-
In a microplate, add the DUB enzyme to each well (except for the no-enzyme control).
-
Add the inhibitor dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).[23]
-
Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
AlphaLISA-based Deubiquitinase Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, no-wash immunoassay suitable for high-throughput screening (HTS).[25][26]
Principle: This assay typically uses a biotinylated ubiquitin probe and an epitope-tagged (e.g., HA-tagged) DUB.[26] When the DUB is active, it does not covalently bind to a modified ubiquitin probe. In the presence of an inhibitor, the DUB is inactivated and the probe covalently attaches. Streptavidin-coated donor beads bind to the biotinylated probe, and anti-epitope-tag acceptor beads bind to the DUB. When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads.
Materials:
-
Cell lysate containing overexpressed epitope-tagged DUB or purified tagged DUB
-
Biotinylated ubiquitin probe (e.g., Biotin-Ub-VME)
-
AlphaLISA Streptavidin Donor Beads and Anti-HA Acceptor Beads (or other relevant tag)
-
AlphaLISA assay buffer
-
384- or 1536-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Add the DUB-containing cell lysate or purified enzyme to the wells of the microplate.[25]
-
Add the test compounds (inhibitors) and incubate.
-
Add the biotinylated ubiquitin probe and incubate to allow for covalent modification of active DUBs.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader. A decrease in signal indicates inhibition of the DUB.
Tandem Ubiquitin Binding Entities (TUBEs) Assay
TUBEs are engineered proteins containing multiple ubiquitin-binding domains that have a high affinity for polyubiquitin chains.[27][28] They are used to enrich and detect ubiquitinated proteins from cell lysates.
Principle: TUBEs can be used to assess the effect of DUB inhibitors on the ubiquitination status of specific substrates in a cellular context. Inhibition of a DUB that targets a particular protein will lead to an accumulation of its polyubiquitinated forms, which can then be captured by TUBEs and detected by western blotting.[27]
Materials:
-
Cells expressing the target protein of interest
-
DUB inhibitor
-
Cell lysis buffer (containing protease and DUB inhibitors, except for the one being studied)
-
TUBE-conjugated agarose (B213101) or magnetic beads
-
Antibodies against the protein of interest and ubiquitin
-
Standard western blotting equipment
Procedure:
-
Treat cells with the DUB inhibitor or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with TUBE-conjugated beads to pull down polyubiquitinated proteins.[27]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and western blotting using an antibody against the substrate of interest to observe changes in its ubiquitination status.
DUB Inhibitor Discovery and Validation Workflow
The development of DUB inhibitors follows a structured workflow from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and development of novel DUB inhibitors.
Conclusion and Future Directions
Deubiquitinating enzymes have unequivocally established themselves as a crucial and druggable class of targets for a wide array of human diseases. The increasing sophistication of screening platforms and a deeper understanding of the intricate roles of individual DUBs in signaling pathways are accelerating the development of novel therapeutics.[29] Future efforts will likely focus on developing highly selective inhibitors to minimize off-target effects, exploring novel modalities such as DUB-targeting chimeras (DUBTACs) for protein stabilization, and identifying predictive biomarkers to guide the clinical application of DUB-targeted therapies.[20][30] The continued exploration of this fascinating enzyme family holds immense promise for delivering innovative medicines to patients in need.
References
- 1. Targeting proteasomal deubiquitinases USP14 and UCHL5 with b-AP15 reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cylindromatosis Lysine 63 Deubiquitinase (CYLD) Regulates NF-kB Signaling Pathway and Modulates Fibroblast and Endothelial Cells Recruitment in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 11. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. mdpi.com [mdpi.com]
- 13. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 16. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stressmarq.com [stressmarq.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting disease proteins with molecular matchmakers | Drug Discovery News [drugdiscoverynews.com]
The Role of BAY-728 in Elucidating USP21 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of ubiquitin-specific proteases (USPs) has become a critical area of research in drug discovery, particularly in oncology and immunology. These enzymes play a pivotal role in the ubiquitin-proteasome system by reversing the ubiquitination of substrate proteins, thereby regulating a multitude of cellular processes.[1] A key challenge in this field is the development of potent and selective chemical probes to dissect the function of individual USPs. This guide focuses on BAY-728, a crucial tool for studying ubiquitin-specific protease 21 (USP21). Importantly, this compound is not a potent inhibitor itself but serves as the less potent enantiomer and an essential negative control for its highly active counterpart, BAY-805, a potent and selective inhibitor of USP21.[2][3][4] The proper use of this compound alongside BAY-805 is fundamental to validating the on-target effects of USP21 inhibition and avoiding misinterpretation of experimental results.
This compound and BAY-805: A Probe/Control Pair for USP21
BAY-805 is a non-covalent inhibitor of USP21 with low nanomolar potency.[1] Its development provides a valuable tool to investigate the cellular functions of USP21. To ensure that the observed biological effects of BAY-805 are a direct result of USP21 inhibition and not due to off-target activities, it is imperative to use a closely related but inactive control compound. This compound fulfills this role perfectly. As the (S)-enantiomer, it is structurally almost identical to BAY-805, the (R)-enantiomer, but exhibits significantly lower inhibitory activity against USP21.[5] This stereochemical difference allows researchers to confidently attribute the biological activity of BAY-805 to its specific interaction with USP21.[1][5]
Quantitative Data: In Vitro Potency and Selectivity
The following tables summarize the in vitro biochemical and biophysical data for BAY-805 and this compound, highlighting the potent and selective nature of BAY-805 and the relative inactivity of this compound.
Table 1: Biochemical and Biophysical Activity against human USP21 (hUSP21) [5][6]
| Compound | hUSP21 (HTRF) IC50 [nM] | hUSP21 (Ub-Rhodamine) IC50 [nM] | SPR Kd [nM] |
| BAY-805 | 6 | 2 | 2.2 |
| This compound | 12600 | 16200 | 8686 |
Table 2: Selectivity Profile against a Panel of Deubiquitinating Enzymes (DUBs) [1][5]
| Compound | USP2 (Ub-Rhodamine) IC50 [nM] | Other USPs (% remaining activity @ 10 µM) |
| BAY-805 | >25000 | >50% for 9 other USPs |
| This compound | >25000 | Not specified |
Signaling Pathways: USP21 and the NF-κB Pathway
USP21 is a known negative regulator of the tumor necrosis factor-α (TNFα)-induced nuclear factor κB (NF-κB) signaling pathway.[7][8] It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling adaptor protein.[7] The K63-linked polyubiquitination of RIP1 is a critical event for the recruitment of downstream signaling components and the subsequent activation of the IκB kinase (IKK) complex, which leads to the activation of NF-κB.[1] By removing these ubiquitin chains, USP21 effectively dampens NF-κB signaling.[7] Inhibition of USP21 by BAY-805 is therefore expected to enhance TNFα-induced NF-κB activation. The use of this compound as a negative control is crucial to demonstrate that this effect is specifically due to the inhibition of USP21.
Caption: USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BAY-805 and validate its specificity using this compound as a negative control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition
This assay measures the enzymatic activity of USP21 through a fluorescence resonance energy transfer (FRET)-based method.
Materials:
-
Recombinant human USP21 enzyme
-
Biotinylated ubiquitin substrate
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-tag antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
BAY-805 and this compound in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of BAY-805 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the biotinylated ubiquitin substrate to all wells.
-
Initiate the enzymatic reaction by adding the recombinant USP21 enzyme to all wells except for the negative control wells (no enzyme).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing streptavidin-Europium cryptate and XL665-labeled anti-tag antibody.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
This is a fluorescence intensity-based assay that measures the cleavage of a fluorogenic substrate by USP21.
Materials:
-
Recombinant human USP21 enzyme
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-Mercaptoethanol, 0.05% CHAPS)
-
BAY-805 and this compound in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BAY-805 and this compound in DMSO and then in assay buffer.
-
Dispense the diluted compounds or DMSO (vehicle control) into the wells of the plate.
-
Add the USP21 enzyme to all wells and incubate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Immediately measure the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time in a kinetic mode.
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the reaction velocity against the compound concentration and calculate the IC50 values.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human USP21 protein
-
BAY-805 and this compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the recombinant USP21 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of BAY-805 and this compound in running buffer.
-
Inject the compound solutions over the immobilized USP21 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the binding event.
-
Regenerate the sensor surface between injections with a suitable regeneration solution if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing USP21
-
BAY-805 and this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-USP21 antibody
Procedure:
-
Treat cultured cells with either vehicle (DMSO), BAY-805, or this compound at a desired concentration for a specific time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble USP21 in the supernatant by SDS-PAGE and Western blotting using an anti-USP21 antibody.
-
Quantify the band intensities and plot the percentage of soluble USP21 against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of BAY-805 compared to the vehicle and this compound indicates target engagement.
Experimental Workflow: Utilizing an Inhibitor and Negative Control
A typical experimental workflow to validate the effects of a specific inhibitor, such as BAY-805, and its negative control, this compound, is crucial for robust and reliable results.
Caption: A logical workflow for validating a specific inhibitor using a negative control.
Conclusion
This compound is an indispensable tool for the accurate study of USP21. Its use as a negative control alongside the potent and selective inhibitor BAY-805 allows for the unambiguous attribution of observed biological effects to the inhibition of USP21. This rigorous approach is essential for validating USP21 as a therapeutic target and for the broader investigation of the roles of deubiquitinating enzymes in health and disease. Researchers employing this probe/control pair can have high confidence in their findings, paving the way for a deeper understanding of the complex biology regulated by USP21.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
- 5. bayer.com [bayer.com]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of BAY-728 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, the use of appropriate controls is fundamental to the validation of experimental results. BAY-728 is designated as a negative control for BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1] As a negative control, this compound is structurally related to the active compound but lacks significant inhibitory activity against the target, in this case, USP21. These application notes provide a detailed protocol for the proper use of this compound in a cell-based assay designed to investigate the effects of USP21 inhibition.
The primary function of this compound in an experimental setup is to help researchers distinguish the specific effects of the active inhibitor from non-specific or off-target effects that may arise from the chemical scaffold of the compound series. By treating cells in parallel with the active compound (BAY-805) and the negative control (this compound), researchers can more confidently attribute observed cellular phenotypes to the specific inhibition of USP21.
Mechanism of Action of the Target: USP21 Signaling
USP21 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby regulating their stability and function. The inhibition of USP21 by a compound like BAY-805 would be expected to lead to the accumulation of ubiquitinated substrate proteins, which can, in turn, affect downstream signaling pathways involved in processes such as cell cycle progression, apoptosis, and inflammatory responses. A simplified representation of a hypothetical USP21 signaling pathway is depicted below.
References
In Vitro Application Notes for BAY-728 as a Negative Control
Introduction
In drug discovery and biomedical research, the use of appropriate controls is fundamental to the validation of experimental results. BAY-728 is designated as a negative control for BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2] As a negative control, this compound is structurally related to BAY-805 but is designed to be biologically inactive against USP21. Its purpose in in vitro experiments is to distinguish the specific effects of BAY-805 from non-specific or off-target effects, ensuring that any observed biological activity can be confidently attributed to the inhibition of USP21.
The Role of a Negative Control in In Vitro Experiments
A negative control is a crucial component of experimental design. It is used to establish a baseline and to account for effects that are not due to the specific mechanism of the active compound being tested. In the context of in vitro assays, this compound helps researchers to:
-
Confirm Specificity: By comparing the results from cells treated with BAY-805 to those treated with this compound, researchers can confirm that the observed effects are due to the specific inhibition of the target (USP21) and not to the chemical scaffold or other non-specific interactions.
-
Identify Off-Target Effects: If both the active compound and the negative control produce a similar biological response, it may indicate an off-target effect or an effect related to the solvent or formulation.
-
Control for Cellular Stress: The introduction of any small molecule into a cell culture system can potentially cause stress. A negative control helps to account for any cellular responses that are simply due to the presence of a foreign compound.
Experimental Design: Using this compound as a Negative Control
The following is a general protocol for utilizing this compound as a negative control in a cell-based assay alongside its active counterpart, BAY-805. The specific details of the assay (e.g., cell type, seeding density, incubation times, and endpoint measurement) will need to be optimized for the particular experimental question.
Experimental Workflow Diagram
Caption: Experimental workflow for using this compound as a negative control.
General Protocol for a Cell Viability Assay
This protocol provides a framework for assessing the cytotoxic or anti-proliferative effects of BAY-805, using this compound to control for non-specific effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
BAY-805 (active compound)
-
This compound (negative control)
-
Vehicle (e.g., DMSO, sterile PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of BAY-805 and this compound in a suitable solvent (e.g., DMSO). Per MedChemExpress, stock solutions of this compound can be stored at -80°C for 6 months or -20°C for 1 month.[1]
-
Prepare serial dilutions of BAY-805 and this compound in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the vehicle, different concentrations of BAY-805, or the equivalent concentrations of this compound to the respective wells. It is recommended to perform each treatment in triplicate.
-
Include wells with untreated cells as a baseline for normal cell viability.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell type and the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each treatment.
-
Plot the dose-response curves for both BAY-805 and this compound.
-
Calculate the IC50 value for BAY-805 (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
The results of a cell viability experiment should be presented in a clear and organized manner.
Table 1: Hypothetical Cell Viability Data for BAY-805 and this compound in a Cancer Cell Line
| Treatment Group | Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | 5.2 |
| BAY-805 | 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 6.1 | |
| 10 | 15.7 | 3.9 | |
| 100 | 5.2 | 2.1 | |
| This compound | 0.1 | 98.9 | 5.5 |
| 1 | 97.5 | 4.9 | |
| 10 | 95.3 | 6.3 | |
| 100 | 94.1 | 5.8 |
This table presents hypothetical data for illustrative purposes.
Hypothetical Signaling Pathway
As this compound is an inactive control, it is not expected to modulate any signaling pathways. The following diagram illustrates the expected effect of the active compound, BAY-805, on the USP21 pathway and the corresponding lack of effect from this compound.
Caption: Hypothetical effect of BAY-805 vs. This compound on USP21 signaling.
While specific protocols and quantitative data for "this compound treatment" are not applicable due to its nature as an inactive control, its proper use is essential for the validation of in vitro studies involving its active counterpart, BAY-805. By including this compound in experimental designs, researchers can ensure that the observed biological effects are specifically due to the inhibition of USP21, thereby increasing the reliability and interpretability of their findings.
References
Application Notes and Protocols for the Use of Negative Controls in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of specific negative control compounds in in vitro experiments. The correct use of negative controls is critical for validating the on-target effects of a pharmacological inhibitor and ruling out off-target or non-specific effects. Here, we focus on three distinct inhibitor-negative control pairs, providing quantitative data, detailed experimental protocols, and pathway diagrams to facilitate robust experimental design and data interpretation.
Section 1: BAY-728 as a Negative Control for BAY-805 (USP21 Inhibitor)
Introduction: BAY-805 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme implicated in various cancers.[1] this compound is the less active (S)-enantiomer of BAY-805 and serves as an ideal negative control to ascertain that the observed cellular effects are due to the specific inhibition of USP21.[1][2]
Data Presentation
Table 1: Comparative Activity of BAY-805 and this compound
| Compound | Target | Biochemical IC50 (HTRF) | Biochemical IC50 (Ub-Rhodamine) | Cellular NF-κB Activation EC50 | Recommended Concentration for Negative Control Experiments |
| BAY-805 (Active Probe) | USP21 | 6 nM | 2 nM | 17 nM | ≤ 1 µM |
| This compound (Negative Control) | USP21 | 12,600 nM | 16,200 nM | > 10,000 nM | Match concentration of BAY-805 (e.g., ≤ 1 µM) |
Data compiled from multiple sources.[3][4]
Signaling Pathway
USP21 is known to deubiquitinate RIP1 (Receptor-Interacting Protein 1), which suppresses the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of USP21 by BAY-805 leads to increased ubiquitination of RIP1 and subsequent activation of the NF-κB pathway.[2][4]
Caption: USP21-mediated deubiquitination of RIP1 and its inhibition by BAY-805.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that BAY-805, but not this compound, binds to and stabilizes USP21 in a cellular context.[5]
-
Cell Culture: Culture HEK293T cells expressing HiBiT-tagged USP21 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a multi-well plate. The next day, treat the cells with various concentrations of BAY-805 or this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Heat the plate for 3 minutes at a predetermined optimal temperature (e.g., 49°C) that denatures a significant portion of unbound USP21.[4]
-
Lysis and Detection: Lyse the cells and add LgBit protein and substrate.
-
Data Acquisition: Measure the luminescence signal. An increase in signal compared to the DMSO control indicates stabilization of the HiBiT-tagged USP21 by the compound.
-
Expected Outcome: BAY-805 will show a concentration-dependent increase in luminescence, indicating target engagement and stabilization, while this compound will have a minimal effect.[3]
2. NF-κB Reporter Assay
This assay functionally validates the downstream consequences of USP21 inhibition.[6][7]
-
Cell Line: Use a cell line (e.g., HEK293T) stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of BAY-805 and this compound (e.g., 0.01 to 10 µM) for a predefined period (e.g., 6-24 hours). Include a positive control (e.g., TNFα) and a vehicle control (DMSO).
-
Lysis and Luciferase Assay: Lyse the cells and add luciferase substrate.
-
Data Analysis: Measure luminescence. Normalize the signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Expected Outcome: BAY-805 will induce a dose-dependent increase in luciferase activity, while this compound will show no significant induction.[2]
Caption: General experimental workflow for a negative control experiment.
Section 2: (S)-BAY-293 as a Negative Control for BAY-293 (SOS1 Inhibitor)
Introduction: BAY-293 is a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS, blocking RAS activation.[8] The (S)-enantiomer of BAY-293 is significantly less active and serves as an appropriate negative control to validate that observed anti-proliferative effects are due to the specific disruption of the SOS1-KRAS interaction.[8]
Data Presentation
Table 2: Comparative Activity of BAY-293 and its (S)-enantiomer
| Compound | Target | Biochemical IC50 (KRAS-SOS1 Interaction) | Cellular IC50 (pERK inhibition in K-562 cells) | Cellular Antiproliferative IC50 (K-562 cells, 72h) | Recommended Concentration for Negative Control Experiments |
| BAY-293 (Active Probe) | SOS1 | 21 nM | 180 nM | 1,090 nM | 1-10 µM |
| (S)-BAY-293 (Negative Control) | SOS1 | > 20,000 nM | Not reported (significantly less active) | Not reported (significantly less active) | Match concentration of BAY-293 (e.g., 1-10 µM) |
Data compiled from multiple sources.[9][10][11]
Signaling Pathway
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to RAS activation. Activated RAS (RAS-GTP) then initiates downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation. BAY-293 blocks the interaction between SOS1 and RAS, thereby inhibiting this activation step.[12]
Caption: Inhibition of the RAS activation cycle by the SOS1 inhibitor BAY-293.
Experimental Protocols
1. Cell Proliferation Assay
This protocol assesses the effect of inhibiting the SOS1-KRAS interaction on the growth of cancer cell lines.[13][14]
-
Cell Lines: Use KRAS-dependent cancer cell lines (e.g., NCI-H358, K-562).
-
Seeding: Plate cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat cells with a serial dilution of BAY-293 and (S)-BAY-293 (e.g., 0.1 to 30 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the AlamarBlue or MTT assay.
-
Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and determine the IC50 values.
-
Expected Outcome: BAY-293 will cause a dose-dependent decrease in cell proliferation, while the (S)-BAY-293 negative control will have a much weaker or no effect at the same concentrations.[9]
2. Western Blot for pERK Inhibition
This assay measures the direct downstream effect of SOS1 inhibition on the MAPK pathway.
-
Cell Culture and Treatment: Culture K-562 cells and treat with BAY-293, (S)-BAY-293 (e.g., 1 µM), and DMSO for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities and normalize pERK levels to total ERK.
-
Expected Outcome: Treatment with BAY-293 will significantly reduce pERK levels compared to the DMSO control, whereas (S)-BAY-293 will not.[9]
Section 3: Negative Control for BAY 60-7550 (PDE2A Inhibitor)
Introduction: BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[15][16] PDE2A is unique in that its activity is allosterically activated by cGMP. Inhibition of PDE2A is a therapeutic strategy for cognitive and mood disorders. While a specific, commercially designated inactive enantiomer for BAY 60-7550 is not widely documented, the use of structurally related but inactive compounds or a different, non-interfering PDE inhibitor can serve as a negative control depending on the experimental context. For the purpose of these notes, we will outline a protocol using a vehicle control and discuss the principles of selecting an appropriate negative control compound.
Data Presentation
Table 3: Activity of BAY 60-7550
| Compound | Target | Biochemical Ki | Cellular Assay Concentration Range |
| BAY 60-7550 (Active Probe) | PDE2A | 3.8 nM | 0.1 - 10 µM |
Data compiled from multiple sources.[15][17][18]
Signaling Pathway
PDE2A hydrolyzes both cAMP and cGMP. In many neuronal cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP. This cGMP can then allosterically activate PDE2A, leading to increased hydrolysis of cAMP. By inhibiting PDE2A, BAY 60-7550 can increase levels of both cGMP and cAMP, the latter particularly under conditions of cGMP-mediated PDE2A activation. This leads to the activation of downstream effectors like PKA and PKG.[19][20]
Caption: Role of PDE2A in cyclic nucleotide signaling and its inhibition by BAY 60-7550.
Experimental Protocols
1. Measurement of Intracellular cAMP/cGMP Levels
This protocol directly measures the effect of PDE2A inhibition on the second messenger levels.
-
Cell Culture: Use a relevant cell line, such as HT-22 hippocampal cells or primary neuronal cultures.
-
Treatment: Pre-treat cells with BAY 60-7550 (e.g., 1 µM) or vehicle (DMSO) for 30 minutes. Then, stimulate the cells with an agent that increases cGMP (e.g., a nitric oxide donor like SNP) or cAMP (e.g., forskolin) for a short period (e.g., 10-15 minutes).
-
Lysis: Stop the reaction and lyse the cells with the buffer provided in a commercial ELISA or HTRF kit for cAMP or cGMP detection.
-
Detection: Perform the assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of cAMP or cGMP and normalize to the total protein content of the lysate.
-
Expected Outcome: BAY 60-7550 treatment should lead to a significant potentiation of the stimulus-induced increase in cAMP and/or cGMP levels compared to the vehicle-treated control.
2. Neuronal Viability Assay (Neuroprotection)
This assay can be used to determine if the neuroprotective effects observed with BAY 60-7550 are specific.[21]
-
Cell Culture and Insult: Culture HT-22 cells and expose them to an insult, such as corticosterone (B1669441) (e.g., 50-100 µM) or glutamate, to induce cell death.
-
Treatment: Co-treat the cells with the insult and BAY 60-7550 (e.g., 1 µM) or vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT, LDH, or CellTiter-Glo assay.
-
Expected Outcome: BAY 60-7550 should significantly reverse the cell death induced by the insult compared to the vehicle control.[21] The other PDE inhibitor should ideally have no or a different effect.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bayer.com [bayer.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. oncology.wisc.edu [oncology.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Bay 60-7550 | PDE | TargetMol [targetmol.com]
- 17. JCI Insight - Phosphodiesterase 2A as a therapeutic target to restore cardiac neurotransmission during sympathetic hyperactivity [insight.jci.org]
- 18. Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 20. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application of BAY 11-7082 in NF-κB Reporter Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BAY 11-7082, a well-characterized inhibitor of the NF-κB signaling pathway, in nuclear factor-kappa B (NF-κB) reporter assays. These assays are crucial tools for screening and characterizing compounds that modulate NF-κB activity, a key regulator of inflammatory responses, immune function, and cell survival.
Introduction to BAY 11-7082 and the NF-κB Pathway
BAY 11-7082 is an anti-inflammatory compound that has been widely used to investigate the role of the NF-κB signaling pathway in various biological processes.[1][2][3] It has been reported to inhibit the phosphorylation of IκBα (inhibitor of NF-κB alpha), which is a critical step in the activation of NF-κB.[4][5] The IκB kinase (IKK) complex is responsible for this phosphorylation, and while BAY 11-7082 was initially described as an IKK inhibitor, some studies suggest it may act on upstream components of the ubiquitin system, thereby preventing IKK activation, or have multiple targets within the inflammatory signaling cascades.[1][2][3]
The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] This leads to the activation of the IKK complex, which then phosphorylates IκBα.[6] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.[6] This releases the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to their transcription.[7][8] These target genes include those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
NF-κB reporter assays utilize a reporter gene, commonly luciferase, under the control of a promoter containing multiple κB response elements.[7][9] Upon NF-κB activation and its binding to these elements, the reporter gene is expressed, and its product can be quantified, providing a measure of NF-κB transcriptional activity.[7][9]
Quantitative Data: Inhibitory Activity of BAY 11-7082
The following table summarizes the reported inhibitory concentrations of BAY 11-7082 on NF-κB signaling and related cellular responses.
| Parameter | Cell Line / System | Stimulus | IC50 / Effective Concentration | Reference |
| IKK Inhibition | In vitro | - | 10 µM | [10] |
| Inhibition of Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin) | Human Endothelial Cells | TNF-α | 5-10 µM | [11] |
| Inhibition of NF-κB-dependent Luciferase Activity | U251-NF-κB-GFP-Luc Cells | - | >1.5 µM | [12] |
| Inhibition of Basal and TNF-α stimulated NF-κB Luciferase Activity | Non-Small Cell Lung Carcinoma Cells | TNF-α | < 8 µM | [10] |
| Marked Decrease in Nuclear Translocation of NF-κB | Uveal Melanoma Cells | - | Not specified | [13] |
| Inhibition of IκBα Phosphorylation | Various | Cytokines | Not specified | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NF-κB activation and the general workflow of a reporter assay, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.
Caption: General experimental workflow for an NF-κB luciferase reporter assay.
Experimental Protocols
The following are detailed protocols for performing an NF-κB reporter assay using BAY 11-7082. These protocols are generalized and may require optimization depending on the specific cell line and experimental conditions.
Protocol 1: Single Luciferase NF-κB Reporter Assay
This protocol is suitable for cell lines stably or transiently expressing a firefly luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293, HeLa, or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
White, clear-bottom 96-well cell culture plates.
-
BAY 11-7082 (stock solution in DMSO).
-
NF-κB activator (e.g., recombinant human TNF-α, stock solution in PBS with 0.1% BSA).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY 11-7082 in serum-free or low-serum medium. The final DMSO concentration should be kept below 0.5%.
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the BAY 11-7082 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Pre-incubate the plate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in serum-free or low-serum medium.
-
Add 100 µL of the activator solution to the wells already containing the compound. For unstimulated controls, add 100 µL of medium alone.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-100 µL of luciferase assay reagent (as per the manufacturer's instructions) to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
-
Measurement:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Protocol 2: Dual-Luciferase® Reporter Assay
This protocol is recommended for transient transfection experiments to normalize for transfection efficiency and cell viability. It involves co-transfection of a firefly luciferase reporter under the control of the NF-κB promoter and a Renilla luciferase reporter under the control of a constitutive promoter.[14]
Materials (in addition to Protocol 1):
-
Plasmid for constitutive Renilla luciferase expression.
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System (containing Stop & Glo® Reagent).
Procedure:
-
Co-transfection and Seeding:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the constitutive Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, seed the cells into a 96-well plate as described in Protocol 1.
-
-
Compound Treatment and Stimulation:
-
Follow steps 2, 3, and 4 from Protocol 1.
-
-
Dual-Luciferase® Assay:
-
Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.
-
Remove the culture medium and wash with PBS.
-
Add the Luciferase Assay Reagent II (LAR II) to each well and mix.
-
Measure the firefly luciferase activity (luminescence) in a luminometer.
-
Add the Stop & Glo® Reagent to each well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity (luminescence).
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize the NF-κB reporter signal.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in the BAY 11-7082 treated wells to the vehicle-treated, stimulated wells.
-
Conclusion
BAY 11-7082 is a valuable tool for studying the NF-κB signaling pathway. The provided protocols for NF-κB reporter assays offer a robust framework for screening and characterizing the inhibitory effects of this and other compounds. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results. It is also important to consider the potential for off-target effects of BAY 11-7082, as suggested by some studies, and to corroborate findings with complementary assays where necessary.[15]
References
- 1. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-728 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-728 is a chemical compound that serves as a crucial negative control for its potent and selective enantiomer, BAY-805, an inhibitor of Ubiquitin-Specific Protease 21 (USP21). As a structurally similar but biologically less active molecule, this compound is an essential tool for researchers to differentiate the specific effects of USP21 inhibition from off-target or non-specific effects of the chemical scaffold. These application notes provide detailed protocols for the solubilization of this compound and its use in both in vitro and in vivo experimental settings to ensure rigorous and reproducible scientific outcomes.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor in the design of robust experiments. The following table summarizes the known solubility data for this compound. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.
| Solvent | Concentration (Molar) | Concentration (Weight/Volume) | Notes |
| DMSO | 10 mM | 5.08 mg/mL | Standard concentration for initial stock solution preparation. |
| DMSO | 197.02 mM | 100 mg/mL | Higher concentration is achievable with sonication. Use freshly opened, anhydrous DMSO.[1] |
Signaling Pathways
This compound is used as a negative control in studies targeting USP21. Therefore, understanding the signaling pathways regulated by USP21 is paramount to designing and interpreting experiments. USP21 is a deubiquitinating enzyme (DUB) that has been shown to modulate several key cellular signaling cascades implicated in cancer and immune responses. The diagram below illustrates the central role of USP21 in these pathways.
Experimental Protocols
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound as a negative control alongside its active counterpart, BAY-805.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 507.58 g/mol ), add 197.02 µL of DMSO.
-
Vortex thoroughly to dissolve the compound completely. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: In Vitro Cell-Based Assays
This protocol provides a general framework for using this compound as a negative control in cell-based assays. Specific cell lines and assay conditions should be optimized for the biological question being addressed.
-
Cell Lines:
-
HEK293T cells are commonly used for reporter assays.
-
Cancer cell lines with known USP21 expression, such as AGS and MKN-45 (gastric cancer), are suitable for functional assays.
-
-
General Procedure:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of BAY-805, this compound, and a vehicle control (DMSO). The concentration of this compound should match the concentration of BAY-805 used. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) and consistent across all treatment groups.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Perform the desired downstream assays.
-
-
Example Assay: NF-κB Reporter Assay in HEK293T Cells
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
24 hours post-transfection, treat the cells with BAY-805, this compound, or vehicle control for a specified time.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should demonstrate that BAY-805 treatment leads to a significant change in NF-κB activity compared to both the vehicle and this compound treated cells, while the this compound group should show no significant difference from the vehicle control.
-
-
Example Assay: Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the USP21 signaling pathway (e.g., p-ERK, total ERK, β-catenin, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: In Vivo Animal Studies
This protocol provides a general guideline for using this compound as a negative control in a xenograft mouse model. Note: The vehicle formulation and dosing regimen should be optimized for the specific animal model and experimental goals.
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice) are suitable for xenograft studies.
-
-
Vehicle Formulation:
-
For hydrophobic compounds like this compound, a common vehicle formulation is a mixture of DMSO, PEG400, and saline or water. A typical starting formulation could be 10% DMSO, 40% PEG400, and 50% saline. The final formulation should be sterile-filtered. It is crucial to perform a tolerability study with the vehicle alone before initiating the main experiment.
-
-
General Procedure:
-
Implant tumor cells (e.g., AGS cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound, and BAY-805.
-
Prepare the dosing solutions of this compound and BAY-805 in the optimized vehicle on the day of administration.
-
Administer the treatments via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or twice weekly). The dose of this compound should be equivalent to the dose of BAY-805.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
-
Data Analysis:
-
Compare the tumor growth curves of the BAY-805 treated group to both the vehicle and this compound treated groups. A specific effect of USP21 inhibition is demonstrated if the tumor growth in the BAY-805 group is significantly inhibited compared to both control groups, while the tumor growth in the this compound group is not significantly different from the vehicle group.
-
Conclusion
This compound is an indispensable tool for validating the on-target effects of the USP21 inhibitor BAY-805. The protocols provided herein offer a comprehensive guide for the preparation and application of this compound in both in vitro and in vivo research settings. Adherence to these guidelines, along with careful experimental design and optimization, will contribute to the generation of high-quality, reproducible data in the study of USP21 biology and its role in disease.
References
Application Notes and Protocols: Utilizing BAY-805 as a Selective USP21 Inhibitor with BAY-728 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), in conjunction with its less active enantiomer, BAY-728, which serves as a crucial negative control. The primary application of this compound pairing is to delineate the specific cellular functions and therapeutic potential of inhibiting USP21. BAY-805 acts as a chemical probe to investigate the biological pathways regulated by USP21, a deubiquitinating enzyme implicated in cancer development and immune response.[1][2][3] The concurrent use of this compound is essential to validate that the observed biological effects are a direct consequence of USP21 inhibition and not due to off-target activities.[1][4]
Mechanism of Action and Target Profile
BAY-805 is a non-covalent inhibitor of USP21 with low nanomolar potency.[1][3][5] USP21 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function.[1] One of the key substrates of USP21 is Receptor-Interacting Protein 1 (RIP1), a critical component of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6] By inhibiting USP21, BAY-805 prevents the deubiquitination of RIP1, leading to its accumulation in a K63-ubiquitinated state, which in turn promotes the activation of the NF-κB pathway.[1][6] This mechanism is significant as USP21 has been reported to be overexpressed in various cancers, where it may contribute to tumor progression.[1][3]
Data Presentation
The following tables summarize the quantitative data for BAY-805 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of BAY-805 and this compound [2]
| Compound | Target | Assay | IC50 [nM] |
| BAY-805 | hUSP21 | HTRF | 6 |
| hUSP21 | Ub-Rhodamine | 2 | |
| hUSP2 | Ub-Rhodamine | >25000 | |
| This compound | hUSP21 | HTRF | 12600 |
| hUSP21 | Ub-Rhodamine | 16200 | |
| hUSP2 | Ub-Rhodamine | >25000 |
Table 2: Biophysical and Cellular Target Engagement [2]
| Compound | Target | Assay | Kd [nM] | Cellular EC50 [nM] |
| BAY-805 | hUSP21 | SPR | 2.2 | ~95 (HiBiT CETSA) |
| This compound | hUSP21 | SPR | 8686 | Not Determined |
Table 3: Selectivity Profile of BAY-805 [7]
| Target Family | Number of Targets Tested | Result |
| Deubiquitinating Enzymes (DUBs) | 44 | Highly selective for USP21; <15% inhibition for most other DUBs at 10 µM |
| Cysteine Proteases | 6 | IC50 > 20 µM |
| Kinases | >360 | Minor inhibitory activity for PRAK(h) (IC50 = 8.6 µM) and TrkA(h) (IC50 > 10 µM) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these assays in your laboratory.
In Vitro USP21 Inhibition Assay (Ub-Rhodamine)
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against USP21.
Materials:
-
Recombinant human USP21
-
Ubiquitin-Rhodamine 110 substrate (Ub-Rhod)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT
-
BAY-805 and this compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence (Excitation/Emission ~485/520 nm)
Procedure:
-
Prepare serial dilutions of BAY-805 and this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known potent inhibitor or without enzyme as a background control (0% activity).
-
Add 5 µL of recombinant USP21 solution (e.g., 2X final concentration) to all wells except the background controls.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of Ub-Rhod substrate solution (e.g., 2X final concentration).
-
Monitor the increase in fluorescence over time at 37°C using a plate reader.
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement - HiBiT Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the binding of BAY-805 to USP21 in a cellular context.[1][2]
Materials:
-
HEK293T cells
-
Expression vector for USP21 fused with a HiBiT tag
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BAY-805 and this compound dissolved in DMSO
-
LgBit protein and Nano-Glo® HiBiT Lytic Detection System
-
PCR plate and thermocycler
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 6-well plate and transfect them with the USP21-HiBiT expression vector.
-
After 24-48 hours, harvest the cells and resuspend them in fresh culture medium.
-
Aliquot the cell suspension into a 96-well PCR plate.
-
Treat the cells with various concentrations of BAY-805 or this compound for 1 hour at 37°C. Include a DMSO vehicle control.
-
Heat the plate in a thermocycler for 3 minutes across a temperature gradient (e.g., 42°C to 58°C) to induce protein denaturation.
-
Lyse the cells and add the LgBit protein and Nano-Glo® substrate according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence signal against the temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each curve. An increase in Tm in the presence of the compound indicates target engagement.
-
To determine the cellular EC50, plot the shift in Tm against the compound concentration and fit the data to a dose-response curve.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in response to USP21 inhibition.[1][6]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
A control plasmid with a constitutive promoter driving Renilla luciferase expression (for normalization)
-
Expression vector for wild-type USP21 or a catalytic-dead mutant (e.g., C221R) as a positive control for pathway activation.[6]
-
Transfection reagent
-
Cell culture medium
-
BAY-805 and this compound dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter, the Renilla luciferase control plasmid, and the USP21 expression vector.
-
After 24 hours, re-plate the cells into a 96-well white, clear-bottom plate.
-
Treat the cells with serial dilutions of BAY-805 and this compound for 18-24 hours. Include a DMSO vehicle control.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the DMSO-treated cells.
-
Plot the fold change against the compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: USP21-mediated regulation of the NF-κB pathway and the inhibitory effect of BAY-805.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for using BAY-805 and this compound to validate specific on-target effects.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY-805 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe BAY-805 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Western Blot Analysis Following BAY-728 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and molecular biology, the use of small molecule inhibitors is crucial for elucidating cellular signaling pathways and validating potential therapeutic targets. BAY-805 has been identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including the regulation of the NF-κB and MAPK/ERK signaling pathways.[1][2][3] To ensure that the observed cellular effects are a direct result of USP21 inhibition by BAY-805 and not due to off-target effects of the chemical scaffold, a negative control compound is essential. BAY-728 is the less potent enantiomer of BAY-805 and serves as an ideal negative control for in-cell validation experiments.[3]
These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of BAY-805 on protein expression and/or post-translational modifications, using this compound as a negative control. This protocol is designed to guide researchers in generating robust and reproducible data for the validation of USP21 as a drug target.
Signaling Pathway of USP21 Inhibition
USP21 is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function.[4] One of the key substrates of USP21 is Receptor-Interacting Protein 1 (RIP1), a critical component of the Tumor Necrosis Factor α (TNFα) signaling pathway that leads to the activation of Nuclear Factor-κB (NF-κB).[3][5] In its ubiquitinated state, RIP1 acts as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the IKK complex and subsequent activation of NF-κB.[6] USP21-mediated deubiquitination of RIP1 terminates this signal.[3]
Treatment of cells with the USP21 inhibitor BAY-805 is expected to increase the ubiquitination of RIP1, leading to enhanced NF-κB signaling. Conversely, treatment with the negative control, this compound, should not significantly affect this pathway. Western blotting can be employed to measure the levels of key proteins in this pathway, such as phosphorylated IκBα (a marker of IKK activation) or total and phosphorylated levels of NF-κB subunits (e.g., p65).
Caption: USP21 signaling pathway and the effect of BAY-805.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for assessing the impact of this compound and its active counterpart, BAY-805.
Caption: Western blot experimental workflow.
Data Presentation
The following table provides a template for presenting quantitative data from a Western blot experiment designed to test the effects of BAY-805 and this compound. The data presented here is hypothetical and serves as an example of expected results.
| Treatment Group | Target Protein (e.g., p-IκBα) Band Intensity (Arbitrary Units) | Loading Control (e.g., β-actin) Band Intensity (Arbitrary Units) | Normalized Target Protein Level (Target/Loading Control) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1500 | 45000 | 0.033 | 1.0 |
| This compound (1 µM) | 1650 | 44500 | 0.037 | 1.1 |
| BAY-805 (1 µM) | 7500 | 45500 | 0.165 | 5.0 |
Note: The concentrations of this compound and BAY-805 should be optimized for the specific cell line and experimental conditions.
Detailed Experimental Protocols
This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound and BAY-805 on a target signaling pathway.
1. Materials and Reagents
-
Cell Line: A cell line known to express USP21 and the target protein of interest.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
BAY-805 and this compound: Prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the target protein.
-
Running Buffer (10X): Tris-Glycine-SDS buffer.
-
Transfer Buffer (10X): Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against the target protein(s) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species of the primary antibody.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Imaging System: A chemiluminescence detection system.
2. Cell Culture and Treatment
-
Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of BAY-805 and this compound in fresh cell culture medium from the DMSO stock solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Aspirate the old medium from the cells and replace it with the medium containing the vehicle, this compound, or BAY-805.
-
Incubate the cells for the desired time and at the appropriate temperature and CO2 concentration. The optimal treatment time and concentration should be determined empirically.
3. Sample Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Perform the protein transfer.
5. Immunoblotting
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
References
- 1. biortususa.com [biortususa.com]
- 2. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP21 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bayer.com [bayer.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Immunoprecipitation Assays Utilizing BAY-728 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular signaling pathways, small molecule inhibitors are invaluable tools for elucidating protein function. A critical component of rigorous experimentation with these inhibitors is the use of appropriate negative controls. BAY-728 serves as an exemplary negative control for studies involving BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1] USP21 is a deubiquitinating enzyme (DUB) that plays a significant role in various cellular processes, including the regulation of inflammatory responses and cell signaling pathways such as the NF-κB, Wnt/β-catenin, and MAPK/ERK pathways.[2] This document provides detailed protocols and application notes for utilizing this compound in immunoprecipitation assays to ensure the specificity of experimental results obtained with BAY-805.
BAY-805 is a non-covalent inhibitor of USP21 with low nanomolar potency.[1][3] Its enantiomer, this compound, is significantly less potent, making it an ideal negative control to differentiate the specific effects of USP21 inhibition from potential off-target or compound-related artifacts.[1]
Data Presentation
The following tables summarize the quantitative data for BAY-805 and its negative control, this compound, highlighting the substantial difference in their potency against USP21.
| Compound | Target | Assay Type | IC50 [nM] | Reference |
| BAY-805 | hUSP21 | HTRF | 6 | [4] |
| BAY-805 | hUSP21 | Ub-Rhodamine | 2 | [4] |
| This compound | hUSP21 | HTRF | 12600 | [4] |
| This compound | hUSP21 | Ub-Rhodamine | 16200 | [4] |
| Compound | Target | Assay Type | Kd [nM] | Reference |
| BAY-805 | hUSP21 | SPR | 2.2 | [4] |
| This compound | hUSP21 | SPR | 8686 | [4] |
Signaling Pathway
USP21 is a key negative regulator of the TNFα-induced NF-κB signaling pathway. It directly interacts with and deubiquitinates Receptor-Interacting Protein 1 (RIP1), a critical adaptor protein in the pathway. The K63-linked polyubiquitination of RIP1 is essential for the recruitment and activation of downstream kinases, leading to the activation of the IKK complex and subsequent NF-κB activation. By removing these ubiquitin chains, USP21 dampens the NF-κB response.[5][6][7] Inhibition of USP21 with BAY-805 is therefore expected to increase the ubiquitination of RIP1 and enhance NF-κB signaling.
Experimental Protocols
Experimental Workflow: Co-Immunoprecipitation of RIP1
This workflow outlines the key steps for a co-immunoprecipitation experiment to assess the effect of USP21 inhibition on RIP1 ubiquitination, using this compound as a negative control.
Detailed Protocol: Immunoprecipitation of RIP1 to Assess Ubiquitination Status Following USP21 Inhibition
This protocol is designed to investigate the ubiquitination of RIP1 following treatment with the USP21 inhibitor BAY-805, with this compound serving as a crucial negative control.
A. Materials and Reagents
-
Cell Lines: HeLa or HEK293T cells.
-
Compounds: BAY-805 (USP21 inhibitor), this compound (negative control), DMSO (vehicle).
-
Antibodies:
-
Rabbit anti-RIP1 antibody for immunoprecipitation.
-
Mouse anti-Ubiquitin antibody for Western blot detection.
-
Rabbit anti-RIP1 antibody for Western blot detection.
-
Normal Rabbit IgG (Isotype control).[8]
-
-
Beads: Protein A/G magnetic beads.[9]
-
Buffers and Solutions:
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[10] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
B. Cell Culture and Treatment
-
Plate HeLa or HEK293T cells and grow to 70-80% confluency.
-
Prepare stock solutions of BAY-805 and this compound in DMSO.
-
Treat the cells with the desired concentration of BAY-805, this compound, or an equivalent volume of DMSO (vehicle control) for the determined time (e.g., 1-4 hours). A typical concentration for BAY-805 would be in the low nanomolar range (e.g., 10-100 nM), while this compound should be used at the same concentration for a direct comparison.
-
Optional: Stimulate cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-30 minutes) before harvesting to induce RIP1 ubiquitination.[5]
C. Cell Lysate Preparation
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold Lysis Buffer to the plate (e.g., 1 mL per 10 cm dish) and incubate on ice for 10-15 minutes.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
D. Immunoprecipitation
-
Pre-clearing (Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 500 µg - 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[9][11]
-
Antibody Incubation: To the pre-cleared lysate, add the anti-RIP1 antibody (use manufacturer's recommended amount, typically 1-5 µg).
-
Negative Control: In a separate tube, add an equivalent amount of Normal Rabbit IgG to the same amount of pre-cleared lysate.[8]
-
Incubate with gentle rotation overnight at 4°C to form immune complexes.
E. Capture and Washing of Immune Complexes
-
Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate with gentle rotation for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
F. Elution and Sample Preparation
-
Resuspend the washed beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and dissociate the immune complexes.
-
Pellet the beads with a magnetic rack and collect the supernatant containing the eluted proteins.
G. Analysis by Western Blot
-
Load the eluted samples, along with an input control (20-30 µg of the starting cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies (e.g., mouse anti-ubiquitin and rabbit anti-RIP1).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: In the BAY-805 treated samples, an increase in the high molecular weight smear (indicating polyubiquitination) should be observed in the anti-ubiquitin blot for the immunoprecipitated RIP1, compared to the vehicle and this compound treated samples. The anti-RIP1 blot serves as a loading control for the immunoprecipitated protein.
Conclusion
The use of this compound as a negative control is essential for validating that the observed effects of BAY-805 are due to the specific inhibition of USP21. The provided protocols offer a framework for conducting immunoprecipitation assays to study the role of USP21 in protein ubiquitination and signaling. Proper controls, including the use of an inactive enantiomer like this compound and isotype antibodies, are fundamental to generating reliable and publishable data in the field of drug discovery and cell signaling research.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights Into the Properties, Biological Functions, and Regulation of USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinating Enzyme USP21 Inhibits HIV-1 Replication by Downregulating Tat Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP21 negatively regulates antiviral response by acting as a RIG-I deubiquitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific Peptidase 21 Inhibits Tumor Necrosis Factor α-induced Nuclear Factor κB Activation via Binding to and Deubiquitinating Receptor-interacting Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific peptidase 21 inhibits tumor necrosis factor alpha-induced nuclear factor kappaB activation via binding to and deubiquitinating receptor-interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. USP21 negatively regulates antiviral response by acting as a RIG-I deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Viability Assays Using BAY-728 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, the accurate assessment of a compound's effect on cell viability is crucial. An essential component of robust experimental design is the inclusion of appropriate controls to ensure that observed effects are specific to the compound of interest. BAY-728 is the less active enantiomer of BAY-805, a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21).[1][2] Due to its structural similarity but significantly reduced biological activity, this compound serves as an ideal negative control for experiments involving BAY-805 or for validating cell viability assay systems.[1][2]
These application notes provide detailed protocols for common cell viability assays—MTT, MTS, and CellTiter-Glo®—and describe how to incorporate this compound as a negative control to ensure data integrity and reliability.
Mechanism of Action: The Role of USP21 and the Rationale for a Negative Control
Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a role in various cellular processes, including the regulation of inflammatory signaling pathways.[1][3] One of the key substrates of USP21 is RIP1 (receptor-interacting protein 1), a critical component of the NF-κB signaling pathway. By removing ubiquitin chains from RIP1, USP21 acts as a negative regulator of NF-κB activation.[3]
The active compound, BAY-805, inhibits USP21, leading to an accumulation of ubiquitinated RIP1 and subsequent activation of the NF-κB pathway.[1][4] In contrast, this compound, as the inactive enantiomer, is not expected to significantly inhibit USP21 and, therefore, should not elicit downstream signaling events or affect cell viability through this mechanism. Its use helps to distinguish specific effects of USP21 inhibition from off-target or compound-independent effects.
Signaling Pathway of USP21 in NF-κB Regulation
References
Troubleshooting & Optimization
Technical Support Center: Proper Use of BAY-728 as a Negative Control for BAY-805 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BAY-728 as a negative control for the potent and selective USP21 inhibitor, BAY-805, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between BAY-805 and this compound?
A1: BAY-805 is a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). This compound is the less active enantiomer of BAY-805 and is intended for use as a negative control in experiments involving BAY-805.[1][2]
Q2: Why is it important to use a negative control like this compound?
A2: A negative control is crucial for distinguishing the specific on-target effects of BAY-805 from any non-specific or off-target effects.[3][4] By using a structurally similar but inactive compound like this compound, researchers can have greater confidence that the observed cellular phenotype is a direct result of USP21 inhibition by BAY-805.[4]
Q3: What is the mechanism of action of BAY-805?
A3: BAY-805 is a non-covalent inhibitor of USP21.[2][5] USP21 is a deubiquitinating enzyme (DUB) that has been shown to downregulate TNFα-induced NF-κB activation by deubiquitinating RIP1.[1][6][7] By inhibiting USP21, BAY-805 prevents the deubiquitination of RIP1, leading to the activation of the NF-κB signaling pathway.[1][2][6]
Q4: How much less active is this compound compared to BAY-805?
A4: this compound is significantly less potent than BAY-805. In biochemical assays, the IC50 of this compound for USP21 is over 2000-fold higher than that of BAY-805.[1] In cellular assays, BAY-805 induces NF-κB activation with an EC50 of 17 nM, while this compound shows no substantial cellular activity at concentrations up to 10 µM.[1][8]
Data Presentation
Table 1: Comparative Potency of BAY-805 and this compound
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| BAY-805 | hUSP21 | HTRF Assay | 6 nM | [7] |
| This compound | hUSP21 | HTRF Assay | 12600 nM | [7] |
| BAY-805 | hUSP21 | Ub-Rhodamine Assay | 2 nM | [7] |
| This compound | hUSP21 | Ub-Rhodamine Assay | 16200 nM | [7] |
| BAY-805 | - | NF-κB Reporter Assay | 17 nM | [1] |
| This compound | - | NF-κB Reporter Assay | >10,000 nM | [1] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of BAY-805 and this compound on NF-κB activation in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control Renilla luciferase plasmid
-
Transfection reagent (e.g., PEI)
-
BAY-805 and this compound stock solutions (in DMSO)
-
Dual-Glo® Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80% confluency.
-
Seed 30,000 cells per well in a 96-well white, opaque plate in 100 µL of complete DMEM.[9]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of BAY-805 and this compound in culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Carefully remove the medium from the wells and add the compound dilutions. Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.[7]
-
Stimulate NF-κB activation by adding TNFα to a final concentration of 1 ng/mL (or another suitable stimulus).[6]
-
Incubate for 6 hours at 37°C.[6]
Day 4: Luminescence Measurement
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luminescence using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the target engagement of BAY-805 with USP21 in intact cells.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete culture medium
-
BAY-805 and this compound stock solutions (in DMSO)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against USP21
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of BAY-805 or this compound (and a vehicle control) for 1 hour at 37°C.[7][10]
2. Heat Challenge:
-
Harvest cells and wash with PBS containing protease inhibitors.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[9][11]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Carefully collect the supernatant.
4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for USP21.[11]
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of BAY-805 compared to the vehicle and this compound controls indicates target engagement.[11]
Mandatory Visualization
Caption: USP21-NFκB Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background NF-κB activation in vehicle control | - Autocrine signaling in the cell line. - Mycoplasma contamination. | - Use a lower cell seeding density. - Test for and eliminate mycoplasma contamination. |
| No difference between BAY-805 and vehicle control | - Compound inactivity (degradation). - Incorrect concentration. - Low USP21 expression in the cell line. - Assay conditions not optimal. | - Prepare fresh dilutions of BAY-805. - Perform a dose-response curve. - Confirm USP21 expression by Western blot. - Optimize stimulus concentration and incubation time. |
| This compound shows significant activity | - Off-target effects of the chemical scaffold. - Contamination of this compound with BAY-805. - Unexpected biology of the enantiomer in the specific cell line. | - Test a structurally unrelated USP21 inhibitor to confirm the phenotype. - Verify the purity of the this compound compound. - Consider that even inactive enantiomers can sometimes have biological effects and interpret results with caution.[12] |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the plate. - Compound precipitation. | - Ensure a homogenous cell suspension during seeding. - Calibrate pipettes and use consistent technique. - Avoid using the outer wells of the plate for experimental samples. - Check the solubility of the compounds in the final assay medium. |
| In CETSA, no thermal shift is observed with BAY-805 | - Compound is not cell-permeable. - Incorrect heating temperature or duration. - Insufficient compound concentration. | - Confirm cell permeability through other assays. - Optimize the heat challenge conditions for your specific cell line and target. - Increase the concentration of BAY-805. |
References
- 1. NF-κB reporter assay [bio-protocol.org]
- 2. bowdish.ca [bowdish.ca]
- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
Technical Support Center: Off-Target Effects of BAY-728 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of BAY-728 in cellular assays. This compound is the less potent (S)-enantiomer of the selective USP21 inhibitor BAY-805 and is intended for use as a negative control. However, at higher concentrations or in sensitive cellular systems, off-target activities may be observed. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound?
A1: this compound is designed to be a negative control for its potent and selective USP21 inhibitor enantiomer, BAY-805.[1] Due to its stereochemistry, it is substantially less active against USP21.[1][2] It is ideal for use in cellular assays to distinguish the on-target effects of USP21 inhibition by BAY-805 from other, non-specific effects of the chemical scaffold.
Q2: I'm observing unexpected cytotoxicity with this compound at high concentrations. Is this a known issue?
A2: While this compound is significantly less potent than BAY-805 against USP21, like many small molecules, it can exhibit off-target effects leading to cytotoxicity at high concentrations. This is not uncommon for control compounds.[3] One identified off-target for this compound is acetylcholinesterase, with an IC50 of 6.87 µM.[2] Depending on the cell type used (e.g., neuronal cells), this inhibition could contribute to cytotoxicity. It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a dose-response experiment.
Q3: My NF-κB reporter assay shows modulation by this compound, even though it's supposed to be an inactive control. What could be the cause?
A3: This could be due to several factors. The active enantiomer, BAY-805, is known to induce NF-κB activation through its inhibition of USP21.[1][4][5] While this compound is much weaker, some residual activity at high concentrations might be sufficient to modulate the NF-κB pathway in a sensitive reporter cell line. Alternatively, this could be an off-target effect. The active enantiomer, BAY-805, has shown weak inhibitory activity against PRAK (IC50 = 8.6 µM) and TrkA (IC50 > 10 µM), kinases that can be upstream of NF-κB signaling.[6] It is plausible that this compound could engage these or other kinases at high micromolar concentrations, leading to the observed phenotype.
Q4: How can I confirm that the effects I'm seeing with this compound are indeed off-target?
A4: A multi-step approach is recommended. First, perform a careful dose-response analysis for both this compound and the active compound, BAY-805. A significant rightward shift in the dose-response curve for this compound compared to BAY-805 for the on-target effect (e.g., NF-κB activation) would be expected. If you observe an effect with this compound at concentrations where it should be inactive against USP21, this suggests an off-target mechanism. To further confirm this, you can use a Cellular Thermal Shift Assay (CETSA) to assess target engagement. BAY-805 should induce a thermal shift in USP21, while this compound should not, except at very high concentrations. If this compound produces a cellular phenotype without engaging USP21, the effect is likely off-target.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cytotoxicity in Cellular Assays
-
Symptom: A significant decrease in cell viability (e.g., in an MTT or CellTiter-Glo® assay) is observed at concentrations of this compound intended for use as a negative control.
-
Possible Causes:
-
Off-target activity: this compound may be inhibiting other essential cellular targets, such as acetylcholinesterase.[2]
-
Assay interference: The compound may be directly interfering with the assay reagents. For example, it could reduce the MTT tetrazolium salt non-enzymatically.[7]
-
Cell line sensitivity: The specific cell line being used may be particularly sensitive to the chemical scaffold of this compound.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Anomalous Results in NF-κB Signaling Assays
-
Symptom: In an NF-κB luciferase reporter assay, this compound causes a change in the signal, either activation or inhibition, at concentrations where it should be inactive.
-
Possible Causes:
-
Residual USP21 inhibition: At high concentrations, this compound may still inhibit USP21 enough to affect the sensitive NF-κB reporter.
-
Off-target kinase inhibition: this compound could be inhibiting kinases upstream of NF-κB, such as PRAK or TrkA, similar to the weak off-target profile of BAY-805.[6]
-
Direct luciferase inhibition: The compound might be directly inhibiting the luciferase enzyme, leading to a false-negative result.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for NF-κB assay anomalies.
Quantitative Data Summary
The following tables summarize the known in vitro activities of this compound and its active enantiomer, BAY-805. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Potency Against USP Family Deubiquitinases (DUBs)
| Compound | Target | Assay Type | IC50 (nM) |
| BAY-805 | hUSP21 | HTRF | 6 |
| hUSP21 | Ub-Rhodamine | 2 | |
| hUSP2 | Ub-Rhodamine | >25,000 | |
| This compound | hUSP21 | HTRF | 12,600 |
| hUSP21 | Ub-Rhodamine | 16,200 | |
| hUSP2 | Ub-Rhodamine | >25,000 |
Data compiled from publicly available sources.[2]
Table 2: Off-Target Selectivity Profile
| Compound | Off-Target | Assay Type | IC50 (µM) or % Inhibition @ 10µM |
| BAY-805 | Acetylcholinesterase | Enzymatic | 7.61 |
| Adenosine Transporters | Radioligand Binding | 62% | |
| PRAK (h) | Kinase Screen | 8.6 | |
| TrkA (h) | Kinase Screen | >10 | |
| This compound | Acetylcholinesterase | Enzymatic | 6.87 |
Data compiled from publicly available sources.[2][6]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2][8]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM. Remove the old medium and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of 12 mM MTT stock solution to each well.[1]
-
Formazan Formation: Incubate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well and incubate at 37°C for 4 hours, protected from light, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
Protocol 2: NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
-
Principle: Cells are engineered with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which is quantified by measuring luminescence.[9][10]
-
Methodology:
-
Cell Seeding: Plate NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and BAY-805 in the appropriate cell culture medium. Remove the old medium and add the compound dilutions. Include a vehicle-only control. Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate for 6-24 hours, depending on the cell line and desired endpoint.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Luminescence Measurement: Add Luciferase Assay Reagent to each well according to the manufacturer's instructions. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Compare the signal from this compound-treated wells to the vehicle control.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine if this compound inhibits AChE activity, a known off-target.
-
Principle: AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm. The rate of color formation is proportional to AChE activity.[12]
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from electric eel) in Assay Buffer (e.g., 0.1 U/mL).
-
DTNB Solution: 10 mM in Assay Buffer.
-
ATCh Solution: 14 mM in deionized water (prepare fresh).
-
Inhibitor Solutions: Prepare serial dilutions of this compound in Assay Buffer. Keep the final DMSO concentration below 1%.
-
-
Assay Setup (96-well plate):
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the wells.
-
Add 10 µL of the AChE working solution to all wells except the blank.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Prepare a reaction mix containing Assay Buffer, DTNB, and ATCh. Add 180 µL of this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for USP21 Target Engagement
-
Objective: To verify whether this compound directly binds to and stabilizes USP21 in intact cells.
-
Principle: Ligand binding to a protein increases its thermal stability. When heated, the unbound protein denatures and aggregates, while the ligand-bound protein remains soluble. The amount of soluble protein remaining after a heat challenge is a measure of target engagement.[3][13]
-
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with a high concentration of this compound (e.g., 50 µM), BAY-805 (e.g., 1 µM) as a positive control, and a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature water bath).
-
Clarification: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Transfer the supernatant to a new tube. Analyze the amount of soluble USP21 in each sample by Western blot or an ELISA-based method like HTRF.
-
Data Analysis: Plot the amount of soluble USP21 as a function of temperature for each treatment condition. A rightward shift in the melting curve for BAY-805-treated cells compared to the vehicle control indicates target stabilization. No significant shift should be observed for this compound at concentrations where it is phenotypically active but not expected to bind USP21.
-
Signaling Pathway and Workflow Diagrams
Caption: NF-κB signaling pathway and points of intervention.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of BAY-728 in stock solutions
Welcome to the Technical Support Center for BAY-728. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot and protect from light.[1] |
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can promote degradation of the compound.[1][2] Always use a fresh, unopened bottle of DMSO when preparing new stock solutions.
Q3: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation in your stock solution can be due to several factors. Here are some troubleshooting steps:
-
Insufficient Solubilization: Ensure the compound is fully dissolved. After adding the solvent, vortex the solution vigorously. If particles remain, sonication in a water bath for 10-15 minutes can aid dissolution. Gentle warming to 37°C for a short period may also help.
-
Concentration Exceeds Solubility: You may have prepared a stock solution at a concentration that is too high. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
-
Hygroscopic DMSO: If you have used an old or frequently opened bottle of DMSO, it may have absorbed moisture, reducing its solvating power. Prepare a fresh stock solution using a new, sealed bottle of anhydrous DMSO.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. Elevated temperatures can accelerate the rate of chemical degradation. For daily use, it is best to thaw an aliquot and keep it on ice. For longer-term storage, adhere to the recommended -20°C or -80°C conditions.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is best to minimize freeze-thaw cycles as they can degrade the compound and allow moisture to enter the vial.[2] The recommended practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that you are always working with a fresh aliquot for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that often points to the degradation of this compound in the stock solution.
Potential Causes and Solutions
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Prepare a fresh stock solution of this compound from the solid compound. | Consistent and expected experimental results are restored. |
| Perform a stability check of your existing stock solution using HPLC (see Experimental Protocols). | The HPLC analysis will show the presence of degradation products and a decrease in the parent compound peak. | |
| Improper Storage | Review your storage procedures. Ensure stock solutions are stored at the correct temperature, protected from light, and tightly sealed. | Improved stability of newly prepared stock solutions. |
| Repeated Freeze-Thaw Cycles | Prepare new aliquots of your stock solution to avoid repeated freeze-thaw cycles. | Consistent compound activity across experiments. |
Logical Workflow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in an HPLC chromatogram of your this compound solution is a strong indicator of degradation or contamination.
Potential Degradation Pathways of this compound
Based on its chemical structure, this compound has several functional groups that could be susceptible to degradation under certain conditions.
Caption: Potential degradation pathways for this compound.
-
Amide Bond Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or prolonged exposure to water. This would cleave the molecule into two fragments.
-
Thiadiazole Ring Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation.[1][3] Exposure to air (oxygen) or other oxidizing agents could lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Although the trifluoromethyl group is generally stable, aromatic rings can be susceptible to photodegradation upon exposure to UV light.[4]
Troubleshooting Unexpected HPLC Peaks
Table 3: Troubleshooting Unexpected Peaks in HPLC
| Observation | Possible Cause | Recommended Action |
| New peak(s) appearing over time | Compound degradation | Prepare a fresh stock solution and re-analyze. Protect solutions from light and air. Use anhydrous DMSO. |
| Broad or tailing peaks | Poor chromatography | Ensure the mobile phase is appropriate for the compound and column. Check for column degradation. |
| Ghost peaks (present in blank runs) | System contamination | Flush the HPLC system and injector with a strong solvent. Use high-purity mobile phase solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO (new, sealed bottle)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound solid and the sealed bottle of DMSO to come to room temperature.
-
Weigh Compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution (MW = 507.57 g/mol ), weigh out 5.076 mg of this compound.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials (e.g., amber tubes).
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Workflow for Stock Solution Preparation
Caption: Protocol for preparing a this compound stock solution.
Protocol 2: HPLC-Based Stability Assessment of this compound Stock Solution
This protocol provides a general method to assess the stability of a this compound stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Autosampler vials
Procedure:
-
Develop an HPLC Method: Develop a simple isocratic or gradient reverse-phase HPLC method that gives a sharp, symmetrical peak for this compound with a reasonable retention time. A good starting point would be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Initial Analysis (T=0):
-
Thaw a fresh aliquot of your this compound stock solution.
-
Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Note the retention time and peak area of the main this compound peak. This will be your T=0 reference.
-
-
Incubate Samples:
-
Place aliquots of the stock solution under the desired storage conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation
Table 4: Example of Stability Data for this compound (10 mM in DMSO)
| Storage Condition | Time Point | % this compound Remaining (Peak Area vs. T=0) | Observations |
| -80°C | 1 month | 99.5% | No significant degradation observed. |
| 3 months | 98.9% | No significant degradation observed. | |
| 6 months | 98.2% | Minor decrease in parent compound. | |
| -20°C | 1 week | 99.1% | No significant degradation observed. |
| 1 month | 95.3% | Small degradation peaks appearing. | |
| 4°C | 24 hours | 96.2% | Noticeable degradation. |
| 1 week | 85.1% | Significant degradation observed. | |
| Room Temp (25°C) | 4 hours | 90.5% | Rapid degradation. |
| 24 hours | 65.7% | Extensive degradation. |
Note: This is example data and actual results may vary.
References
Interpreting unexpected results with BAY-728
Welcome to the BAY-728 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help you interpret unexpected results. This compound is the inactive enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). As such, this compound serves as an essential negative control to delineate the specific effects of USP21 inhibition from off-target or non-specific cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is intended for use as a negative control in parallel with its active enantiomer, BAY-805, a potent USP21 inhibitor.[1] The purpose of using this compound is to differentiate the biological effects specifically caused by the inhibition of USP21 from any non-specific or off-target effects that might be induced by the chemical scaffold of the compound. For a given chiral drug, it is appropriate to consider the two enantiomers as two separate drugs with different properties unless proven otherwise.[2]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored under the following conditions: The stock solution can be stored at -80°C for up to six months and at -20°C for up to one month.[3] It is recommended to keep the compound in sealed storage, protected from moisture and light.[3]
Q3: At what concentration should I use this compound in my experiments?
A3: this compound should be used at the same concentrations as its active counterpart, BAY-805. This allows for a direct comparison of their effects and helps to validate that the observed phenotype with BAY-805 is due to its on-target activity.
Q4: What are the known targets of BAY-805, the active enantiomer?
A4: BAY-805 is a highly potent and selective non-covalent inhibitor of USP21.[1] USP21 is a deubiquitinating enzyme involved in various cellular processes, including the regulation of signaling pathways such as NF-κB, Hippo, Wnt/β-catenin, and MAPK/ERK.[4][5]
Troubleshooting Unexpected Results
This section provides guidance on how to interpret experimental outcomes that may deviate from the expected results when using this compound as a negative control.
Scenario 1: Significant biological activity is observed with the negative control, this compound.
Question: I am observing a significant effect (e.g., decreased cell viability, changes in protein levels) with this compound, which is supposed to be the inactive control. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects of the Chemical Scaffold: At high concentrations, the chemical backbone common to both BAY-805 and this compound might interact with other cellular targets, leading to a biological response.
-
Action: Perform a dose-response experiment with both BAY-805 and this compound. An ideal result would show a potent dose-dependent effect for BAY-805 and a much weaker or non-existent effect for this compound at the same concentrations. If both compounds show similar activity at high concentrations, it may indicate off-target effects. Consider using lower concentrations where the activity of BAY-805 is still observed but the effect of this compound is minimized.
-
-
Compound Purity and Integrity: The this compound reagent may be contaminated or may have degraded.
-
Action: Verify the purity of your this compound stock using analytical methods such as HPLC-MS. If purity is a concern, obtain a new, validated batch of the compound.
-
-
Cell Line Specific Effects: The observed activity of this compound could be specific to the cell line being used, potentially due to the expression of a protein that unexpectedly interacts with the compound.
-
Action: Test the effects of BAY-805 and this compound in a different, well-characterized cell line to see if the phenomenon is reproducible.
-
Illustrative Data for Scenario 1: Cell Viability Assay
| Compound | Concentration (µM) | Cell Viability (%) - Cell Line A | Cell Viability (%) - Cell Line B |
| DMSO (Vehicle) | - | 100 | 100 |
| BAY-805 | 0.1 | 85 | 88 |
| 1 | 55 | 60 | |
| 10 | 20 | 25 | |
| This compound | 0.1 | 98 | 99 |
| 1 | 95 | 97 | |
| 10 | 70 | 96 |
In this hypothetical example, this compound shows unexpected activity in Cell Line A at 10 µM, but not in Cell Line B, suggesting a cell-line-specific off-target effect at high concentrations.
Scenario 2: No significant difference in activity is observed between BAY-805 and this compound.
Question: My experimental results show that BAY-805 and this compound have very similar effects on my cellular phenotype. How should I interpret this?
Possible Causes and Troubleshooting Steps:
-
Lack of Target Engagement: The observed phenotype may not be related to USP21 inhibition. It's possible that in your specific cellular context, USP21 is not the primary driver of the phenotype you are measuring.
-
Action: Confirm that BAY-805 is engaging with its target, USP21, in your cells. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.[1] If target engagement is confirmed, the downstream assay may not be sensitive to USP21 inhibition.
-
-
Dominant Off-Target Effects: The phenotype being measured might be a result of a dominant off-target effect common to both enantiomers.
-
Action: Broaden your investigation by looking at earlier, more direct consequences of USP21 inhibition. For example, examine the ubiquitination status of known USP21 substrates.
-
Troubleshooting Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Troubleshooting logic for when BAY-805 and this compound show similar activity.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
This protocol is for assessing cell viability in a 96-well plate format. The assay measures the metabolic activity of viable cells.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BAY-805 and this compound stock solutions (in DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS)[6]
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BAY-805 and this compound in complete culture medium. Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 20 µL of Resazurin solution to each well.[8]
-
Incubate for 1-4 hours at 37°C, protected from light.[8]
-
Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.[6]
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the interaction between a compound and its target protein in a cellular environment.[9] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[9]
Materials:
-
Cells of interest
-
BAY-805, this compound, and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler
-
Western blot reagents and equipment
-
Primary antibody against USP21
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of BAY-805, this compound, or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble USP21 in each sample by Western blotting.
-
A positive thermal shift (more soluble USP21 at higher temperatures) in the BAY-805 treated sample compared to the DMSO and this compound samples indicates target engagement.
Experimental Workflow for CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Context
USP21 Signaling and Inhibition by BAY-805
USP21 is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. This has implications for several cancer-related signaling pathways.[5] BAY-805 specifically inhibits this activity, while this compound should not.
Caption: The role of USP21 in protein stabilization and its inhibition by BAY-805.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. biortususa.com [biortususa.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. labbox.es [labbox.es]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cell line specific responses to BAY-728
Welcome to the technical support center for BAY 11-7082. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 11-7082?
A1: BAY 11-7082 is primarily known as an inhibitor of IκB kinase (IKK), which plays a crucial role in the activation of the NF-κB signaling pathway.[1][2] By inhibiting IKK, BAY 11-7082 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.
Q2: Beyond NF-κB, what other signaling pathways are affected by BAY 11-7082?
A2: BAY 11-7082 has demonstrated a broad-spectrum inhibitory activity against several other inflammatory and cancer-related signaling pathways.[1] These include:
This multi-targeted nature should be considered when interpreting experimental results.
Q3: Are the effects of BAY 11-7082 consistent across all cell lines?
A3: No, the responses to BAY 11-7082 can be cell-type specific.[3] While it generally exhibits anti-inflammatory and anti-cancer effects, the specific molecular and phenotypic outcomes can vary depending on the genetic background and the predominant signaling pathways active in a particular cell line.[3] For instance, inhibitors of intracellular signaling kinases often induce cell-type specific transcriptional changes.[3]
Q4: How does BAY 11-7082 affect RAS-driven cancer cells?
A4: In cancer cells with oncogenic NRAS, KRAS, and HRAS mutations, BAY 11-7082 has been shown to attenuate cell growth.[2] Mechanistically, it suppresses the PI3K-AKT signaling pathway and induces apoptosis in these mutant cell lines.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on NF-κB activation | 1. Incorrect concentration: The effective concentration of BAY 11-7082 can vary between cell lines. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. Degradation of the compound: Improper storage or handling may have led to the degradation of BAY 11-7082. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Verify cell permeability using a positive control known to elicit a response in your cell type. 3. Ensure the compound is stored correctly, protected from light and moisture, and use freshly prepared solutions. |
| Unexpected off-target effects observed | 1. Broad-spectrum activity: As mentioned, BAY 11-7082 inhibits multiple signaling pathways. 2. Cell line-specific signaling: The targeted pathways may have unique downstream effects in your cell model. | 1. Be aware of the multiple targets of BAY 11-7082 and consider these when interpreting your data.[1] 2. Perform pathway-specific analysis (e.g., Western blotting for key signaling proteins) to dissect the observed effects. |
| High levels of cytotoxicity in all treatment groups | 1. Solvent toxicity: The vehicle used to dissolve BAY 11-7082 (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Supraphysiological concentration: The concentration of BAY 11-7082 may be too high for the specific cell line. | 1. Include a vehicle-only control group in your experiment to assess solvent toxicity. Ensure the final solvent concentration is low and consistent across all treatment groups. 2. Titrate the concentration of BAY 11-7082 to find a non-toxic, yet effective, dose. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Variations in the preparation of BAY 11-7082 stock and working solutions. | 1. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. 2. Prepare fresh solutions of BAY 11-7082 for each experiment from a well-maintained stock. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BAY 11-7082 (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
2. Western Blotting for NF-κB Pathway Activation
-
Cell Lysis: After treatment with BAY 11-7082 and a stimulant (e.g., TNF-α), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Workflows
Caption: BAY 11-7082 inhibits the NF-κB signaling pathway.
Caption: Western blot workflow for analyzing protein expression.
Caption: Broad-spectrum inhibitory effects of BAY 11-7082.
References
- 1. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκBα kinase inhibitor BAY 11-7082 promotes anti-tumor effect in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common and cell-type specific responses to anti-cancer drugs revealed by high throughput transcript profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues with BAY-728 in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with BAY-728 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the less potent enantiomer of BAY-805 and serves as a negative control in studies involving the inhibition of the deubiquitinase USP21.[1][2][3] Accurate and reproducible experimental results depend on the complete solubilization of this compound in the culture media; precipitation can lead to inaccurate dosing and misleading data.
Q2: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue often referred to as "solvent shock." This occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into a cell culture medium where it is less soluble. The composition of the cell culture medium itself, with its various salts and proteins, can also contribute to the precipitation of hydrophobic compounds.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2]
Q4: How can I improve the solubility of this compound in my cell culture medium?
To improve solubility and avoid precipitation, consider the following strategies:
-
Prepare an intermediate dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution of this compound in a small volume of pre-warmed media.
-
Optimize the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Serum concentration: For serum-containing media, adding the compound to the serum-containing media can sometimes improve solubility due to the presence of albumin and other proteins that can bind to hydrophobic compounds.
Q5: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can significantly impact the solubility of a compound.[4] Different media formulations contain varying concentrations of amino acids, salts, and vitamins that can interact with the compound.[4][5][6] It is always a good practice to test the solubility of this compound in the specific medium you are using for your experiments.[4]
Data Presentation: Solubility and Stock Solution Preparation
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 10 mM | [1] |
| DMSO | 100 mg/mL (197.02 mM) | [2] |
Note: Achieving the higher concentration may require sonication.[2]
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (MW: 507.58 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 1.9702 mL |
| 5 mM | 1 mg | 0.3940 mL |
| 10 mM | 1 mg | 0.1970 mL |
| 10 mM | 5 mg | 0.9851 mL |
| 10 mM | 10 mg | 1.9702 mL |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Dissolution: Add 0.9851 mL of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial briefly in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol for Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm your cell culture medium to the desired experimental temperature (typically 37°C).
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
Pipette a small volume of the pre-warmed media (e.g., 100 µL) into a sterile microcentrifuge tube.
-
Add the required volume of the 10 mM this compound stock solution to this small volume of media to create an intermediate dilution. Mix gently by pipetting.
-
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.
-
Mixing and Observation: Mix the final solution thoroughly by gentle inversion. Visually inspect the medium for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound.
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Experiments with BAY-728
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BAY-728.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in experiments?
A1: this compound is the less potent enantiomer of BAY-805 and is designed to serve as a negative control in experiments.[1] BAY-805 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 21 (USP21), a deubiquitinating enzyme.[2][3][4] Therefore, this compound is used to ensure that the observed effects in an experiment are due to the specific inhibition of USP21 by an active compound (like BAY-805) and not due to off-target effects or the compound's chemical scaffold.[5]
Q2: I am observing unexpected activity with this compound in my assay. What could be the cause?
A2: Ideally, as a negative control, this compound should show minimal to no effect in your assay.[5] If you observe significant activity, consider the following possibilities:
-
Compound Purity and Integrity: Verify the purity of your this compound lot. Degradation or impurities could lead to unexpected biological activity.
-
Assay Artifacts: The observed effect might be an artifact of the assay itself, such as interference with the detection method (e.g., fluorescence, luminescence).
-
Off-Target Effects at High Concentrations: While designed to be inactive, very high concentrations of any compound can sometimes lead to non-specific effects. Consider performing a dose-response curve to see if the effect is concentration-dependent.
-
Contamination: Ensure that your this compound stock solution has not been contaminated with an active compound.
Q3: How can I minimize variability when preparing and storing this compound solutions?
A3: Proper handling of this compound is crucial for consistent experimental results. Adhering to recommended storage and handling protocols can significantly reduce variability.
| Parameter | Recommendation |
| Solvent Selection | Select an appropriate solvent based on the solubility information provided by the manufacturer. |
| Stock Solution Storage | Store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. Prepare single-use aliquots.[3] |
| Light and Moisture | Store in a sealed container, protected from light and moisture.[2] |
Troubleshooting Guide
Problem: High variability between replicate wells treated with this compound.
High variability in your negative control wells can mask the true effect of your active compound and lead to unreliable data. This troubleshooting workflow can help you identify and address the source of the variability.
Workflow for troubleshooting high variability in negative control wells.
Problem: Inconsistent results across different experiments.
Lack of reproducibility between experiments is a common challenge. This guide helps identify potential sources of inter-experimental variability.
Identifying Sources of Inter-Experimental Variability
Logical diagram of potential sources of inter-experimental variability.
Experimental Protocols
Generalized Deubiquitinase (DUB) Assay Protocol
This protocol provides a general framework for a fluorometric DUB assay to assess the activity of a USP21 inhibitor (e.g., BAY-805) using this compound as a negative control.
Materials:
-
Recombinant human USP21 enzyme
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
BAY-805 (USP21 inhibitor)
-
This compound (negative control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a fresh 1x DUB assay buffer containing DTT.
-
Prepare serial dilutions of BAY-805 and this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Enzyme and Compound Incubation:
-
Add 40 µL of diluted USP21 enzyme to each well of the 96-well plate.
-
Add 5 µL of the diluted compounds (BAY-805, this compound) or DMSO (vehicle control) to the respective wells.
-
Mix gently and incubate at room temperature for 15-30 minutes.
-
-
Substrate Addition and Measurement:
-
Add 5 µL of the DUB substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/440 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control.
-
The wells containing this compound should exhibit a reaction rate similar to the vehicle control, indicating no inhibition of USP21. The wells with BAY-805 should show a dose-dependent decrease in the reaction rate.
-
Signaling Pathway
USP21 Signaling Context
USP21 is a deubiquitinase that plays a role in various signaling pathways by removing ubiquitin from target proteins, thereby regulating their stability and function.[2][4] Understanding these pathways is crucial for interpreting the effects of USP21 inhibitors.
Simplified diagram of USP21's role in various signaling pathways.
References
Validation & Comparative
Validating USP21 Inhibitor Specificity: A Comparative Guide to Utilizing BAY-728
For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in preclinical validation. This guide provides a framework for utilizing BAY-728, a known negative control, to rigorously assess the on-target activity of putative USP21 inhibitors. Through a combination of biochemical, biophysical, and cell-based assays, researchers can confidently differentiate true USP21 inhibition from off-target effects.
Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including cell cycle regulation, immune response, and transcriptional control.[1] Its role in multiple signaling pathways, such as NF-κB, MAPK/ERK, Wnt/β-catenin, and Hippo, has made it an attractive target for therapeutic intervention in diseases like cancer.[1][2] The development of potent and selective inhibitors is therefore of significant interest.
A key challenge in inhibitor development is ensuring that the observed biological effects are a direct result of targeting the intended enzyme. BAY-805 has been identified as a potent and selective non-covalent inhibitor of USP21.[3][4][5] Critically, its less potent enantiomer, this compound, serves as an ideal negative control compound for validating inhibitor specificity.[3][6][7] This guide outlines key experiments and presents comparative data to demonstrate how this compound can be effectively used to validate the specificity of new USP21 inhibitors.
Comparative Inhibitor Performance Data
The following tables summarize the quantitative data comparing the activity of the potent USP21 inhibitor BAY-805 and its negative control, this compound. These assays are fundamental in distinguishing on-target from off-target effects.
Table 1: Biochemical Assay Performance
| Compound | Assay Type | Target | IC50 |
| BAY-805 | hUSP21 HTRF | USP21 | 6 nM[8] |
| BAY-805 | hUSP21 Ub-Rhod | USP21 | 2 nM[8] |
| This compound | DUBprofiler™ | USP21 | >10 µM[3] |
Table 2: Biophysical Assay Performance
| Compound | Assay Type | Target | Kd | Thermal Shift (ΔTm) |
| BAY-805 | SPR | USP21 | 7.87 µM (for initial hit)[3][9] | 4.9 °C @ 100 µM (for initial hit)[3][9] |
| This compound | CETSA | HiBiT-USP21 | Inactive[3] | Not reported to cause significant shift |
Table 3: Cell-Based Assay Performance
| Compound | Assay Type | Cell Line | EC50 |
| BAY-805 | NF-κB Reporter | HEK293T | 17 nM[8] |
| This compound | NF-κB Reporter | HEK293T | Mild activation only at 10 µM[9] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Biochemical Assays: Measuring Direct Enzyme Inhibition
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the deubiquitination of a USP21-specific substrate peptide. Inhibition of USP21 prevents this deubiquitination, leading to a change in the FRET signal.[3][9]
-
Protocol:
-
Purified recombinant human full-length USP21 is incubated with the test compound (e.g., a novel inhibitor, BAY-805 as a positive control, and this compound as a negative control) at various concentrations.
-
A STING-derived peptide substrate, labeled with a FRET donor and acceptor, is added to the reaction.[9]
-
The reaction is allowed to proceed at a set temperature and for a specific duration.
-
The time-resolved fluorescence resonance energy transfer is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay:
-
Principle: This is a fluorescence-based assay that uses a generic DUB substrate, ubiquitin-rhodamine 110. Cleavage of the substrate by USP21 releases rhodamine 110, which is fluorescent.[3]
-
Protocol:
-
USP21 enzyme is pre-incubated with the test compounds.
-
Ubiquitin-Rhodamine 110 substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time at an excitation/emission of 485/535 nm.
-
The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50.
-
Biophysical Assays: Confirming Target Engagement
1. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding affinity between an inhibitor and the target protein in real-time.[3][4]
-
Protocol:
-
USP21 protein is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The binding and dissociation are measured by detecting changes in the refractive index at the surface.
-
The equilibrium dissociation constant (Kd) is calculated from the sensorgrams.[3]
-
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: This assay assesses target engagement in a cellular environment. The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.[3][4]
-
Protocol:
-
Cells expressing the target protein (e.g., HiBiT-tagged USP21) are treated with the test compound or vehicle control.[3]
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of the target protein is quantified (e.g., using the HiBiT lytic system).
-
A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the curve indicates ligand binding.
-
Cell-Based Assays: Assessing Cellular Activity
1. NF-κB Reporter Assay:
-
Principle: USP21 is known to negatively regulate the NF-κB pathway by deubiquitinating RIP1.[3][9] Inhibition of USP21 leads to increased RIP1 ubiquitination and subsequent activation of an NF-κB reporter gene (e.g., luciferase).
-
Protocol:
-
A cell line (e.g., HEK293T) is co-transfected with an NF-κB-luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase).
-
The transfected cells are treated with the test compounds at various concentrations.
-
After a suitable incubation period, the cells are lysed, and the luciferase activity is measured.
-
The NF-κB reporter signal is normalized to the control reporter signal, and EC50 values are determined.[3]
-
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of USP21, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. biortususa.com [biortususa.com]
- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 3034175-95-3 | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
BAY-728: A Validated Negative Control for the Potent and Selective USP21 Inhibitor BAY-805
For researchers, scientists, and drug development professionals investigating the role of Ubiquitin-Specific Protease 21 (USP21) in various signaling pathways, the use of a reliable negative control is paramount to validate experimental findings. This guide provides a detailed comparison of BAY-728, the inactive enantiomer of the potent USP21 inhibitor BAY-805, highlighting its suitability as a negative control through comprehensive experimental data.
BAY-805 is a highly potent, selective, and cell-active non-covalent inhibitor of USP21, an enzyme implicated in cancer development and growth.[1] Its inactive enantiomer, this compound, serves as an ideal negative control, sharing the same chemical scaffold but exhibiting significantly reduced or no biological activity. This allows researchers to distinguish the specific effects of USP21 inhibition from potential off-target or compound-related effects.
Comparative Analysis of this compound and BAY-805
To demonstrate the differential activity of this compound and its active counterpart, BAY-805, a series of biochemical, biophysical, and cellular assays were conducted. The results consistently show a dramatic difference in potency and target engagement, validating this compound as a superior negative control.
Biochemical and Biophysical Potency
The inhibitory activity of both compounds was assessed using two distinct biochemical assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Ubiquitin-Rhodamine 110 cleavage assay. Furthermore, the direct binding affinity to USP21 was quantified using Surface Plasmon Resonance (SPR).
| Assay Type | Parameter | BAY-805 (Active Inhibitor) | This compound (Negative Control) | Fold Difference |
| Biochemical | HTRF IC₅₀ | 6 nM[2][3] | 12,600 nM[2] | >2100x |
| Biochemical | Ub-Rhodamine IC₅₀ | 2 nM[2] | 16,200 nM[2] | >8100x |
| Biophysical | SPR K_d | 2.2 nM[2] | 8,686 nM[2] | >3900x |
The data clearly illustrates that BAY-805 potently inhibits USP21 in the low nanomolar range, while this compound shows negligible activity, with IC₅₀ values in the micromolar range.[2][3] This significant disparity in potency is a critical characteristic of a reliable negative control.
Cellular Target Engagement and Activity
The ability of these compounds to engage USP21 within a cellular context was evaluated using a Cellular Thermal Shift Assay (CETSA) with a HiBiT tag. The downstream functional consequence of USP21 inhibition was measured via a Nuclear Factor kappa B (NF-κB) reporter assay.
| Assay Type | Parameter | BAY-805 (Active Inhibitor) | This compound (Negative Control) |
| Cellular Target Engagement | HiBiT CETSA EC₅₀ | 95 nM[2][3] | No significant thermal stabilization |
| Cellular Activity | NF-κB Reporter Assay EC₅₀ | 17 nM[2] | No NF-κB activation observed at 10 µM[2] |
As shown in the table, BAY-805 demonstrates strong target engagement in cells, leading to a potent activation of the NF-κB signaling pathway.[2] In stark contrast, this compound does not significantly stabilize USP21 in the CETSA assay and fails to induce NF-κB activation even at high concentrations, confirming its lack of cellular activity.[2]
Selectivity Profile
A critical aspect of a good chemical probe and its corresponding negative control is a clean off-target profile. Both BAY-805 and this compound were profiled against a panel of 44 deubiquitinating enzymes (DUBs) in the DUBprofiler™ screen.
| Compound | Concentration | USP21 Inhibition | Inhibition of other DUBs |
| BAY-805 | 1 µM | 88%[4] | <15% inhibition for most other DUBs[4] |
| BAY-805 | 10 µM | 91%[4] | Minor off-target activity on a few DUBs |
| This compound | 1 µM & 10 µM | Negligible | Negligible |
The results indicate that BAY-805 is highly selective for USP21.[4] Importantly, this compound shows no significant inhibition across the DUB panel, further solidifying its status as an inactive control.
Signaling Pathway and Experimental Workflows
To provide a clearer context for the experimental data, the following diagrams illustrate the relevant signaling pathway and the workflows of the key assays employed.
References
A Comparative Guide to USP21 Knockdown: BAY-728 versus Scrambled siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct negative control strategies for studying the function of Ubiquitin-Specific Protease 21 (USP21): the chemical control BAY-728 and the genetic control scrambled small interfering RNA (siRNA). Understanding the nuances of each approach is critical for designing robust experiments and accurately interpreting data in the context of USP21-targeted research and drug development.
Introduction to USP21 and its Inhibition
Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, gene expression, and DNA repair.[1] Its dysregulation has been implicated in the development and progression of cancer, making it a promising therapeutic target.[1][2]
Two primary methods are employed to investigate the cellular consequences of reduced USP21 function:
-
Chemical Inhibition: Utilizing small molecule inhibitors that directly bind to and block the catalytic activity of the USP21 protein.
-
Genetic Knockdown: Employing techniques like RNA interference (RNAi) to reduce the expression of the USP21 gene at the mRNA level, thereby preventing protein synthesis.
Crucially, both methodologies require appropriate negative controls to ensure that the observed biological effects are specifically due to the inhibition or knockdown of USP21 and not due to off-target or non-specific effects of the experimental intervention. This is where this compound and scrambled siRNA come into play.
The Role of Negative Controls
This compound is the less active enantiomer of BAY-805, a potent and selective inhibitor of USP21.[1] As a chemical negative control, this compound possesses a very similar chemical structure to its active counterpart but exhibits significantly lower inhibitory activity against USP21. This allows researchers to distinguish the specific effects of USP21 inhibition from any potential non-specific effects of the chemical scaffold itself.
Scrambled siRNA is a non-targeting siRNA sequence that has the same nucleotide composition as the USP21-specific siRNA but in a randomized order. It serves as a negative control in RNAi experiments to account for any cellular responses triggered by the introduction of foreign double-stranded RNA or the transfection process itself, independent of the specific gene-silencing event.[3][4]
Quantitative Performance Comparison
The following tables summarize the quantitative data for the active USP21 inhibitor BAY-805 (for which this compound is the control) and a representative example of USP21 knockdown using siRNA.
| Parameter | BAY-805 (Active Inhibitor) | This compound (Negative Control) | Reference |
| Target | USP21 (Human) | USP21 (Human) | [5] |
| hUSP21 (HTRF) IC50 | 6 nM | 12600 nM | [5] |
| hUSP21 (Ub-Rhodamine) IC50 | 2 nM | 16200 nM | [5] |
| SPR Kd | 2.2 nM | 8686 nM | [5] |
| Cellular NFκB Activation EC50 | 17 nM | > 10,000 nM | [1] |
Table 1: In vitro and cellular potency of the USP21 inhibitor BAY-805 and its negative control this compound. IC50 and EC50 values represent the concentration required for 50% inhibition or effect, respectively. Kd represents the dissociation constant, a measure of binding affinity. Lower values indicate higher potency/affinity.
| Parameter | USP21-specific siRNA | Scrambled siRNA (Control) | Reference |
| Target | USP21 mRNA | Non-targeting | [6] |
| Knockdown Efficiency | Significant reduction in USP21 protein levels observed via Western Blot. | No significant change in USP21 protein levels. | [6][7] |
| Typical On-Target Knockdown | >70% reduction in mRNA levels is generally considered effective. | N/A | [8] |
| Off-Target Effects | Potential for unintended silencing of other genes with partial sequence homology. | Can also induce off-target effects, though different from the specific siRNA. | [3][9][10][11][12][13] |
Table 2: Representative performance of USP21-specific siRNA and scrambled siRNA. Knockdown efficiency is often assessed at the protein level (qualitatively by Western Blot or quantitatively by other methods) and at the mRNA level (quantitatively by qRT-PCR).
Experimental Protocols
Small Molecule Inhibition Assay
Objective: To determine the effect of USP21 inhibition on a specific cellular phenotype using BAY-805 and its negative control, this compound.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
BAY-805 (active inhibitor)
-
This compound (negative control)
-
DMSO (vehicle)
-
Assay-specific reagents (e.g., cell viability reagent, antibodies for Western blot)
-
Multi-well plates
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density optimized for the specific assay and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare stock solutions of BAY-805 and this compound in DMSO. Further dilute the compounds in cell culture medium to the desired final concentrations. A vehicle-only control (DMSO) should also be prepared.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BAY-805, this compound, or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Phenotypic Analysis: At the end of the incubation period, perform the desired assay to measure the cellular phenotype of interest (e.g., cell proliferation, apoptosis, protein expression via Western blot).
-
Data Analysis: Compare the results from the BAY-805 treated cells to both the vehicle control and the this compound treated cells to determine the specific effects of USP21 inhibition.
siRNA-mediated Knockdown Experiment
Objective: To determine the effect of USP21 knockdown on a specific cellular phenotype using a USP21-specific siRNA and a scrambled siRNA control.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
USP21-specific siRNA
-
Scrambled siRNA (negative control)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Assay-specific reagents (e.g., lysis buffer for Western blot, reagents for qRT-PCR)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density optimized for transfection. Cells should be at 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the USP21-specific siRNA and the scrambled siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown. The optimal time will vary depending on the cell type and the stability of the USP21 protein.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency of USP21 at the mRNA level (using qRT-PCR) and/or the protein level (using Western blot).
-
Phenotypic Analysis: Perform the desired assay on the remaining cells to measure the cellular phenotype of interest.
-
Data Analysis: Compare the results from the USP21 siRNA-treated cells to the scrambled siRNA-treated cells to determine the specific effects of USP21 knockdown.
Visualizing the Methodologies and Pathways
Caption: Workflow for Small Molecule Inhibition.
Caption: Workflow for siRNA-mediated Knockdown.
Caption: Key Signaling Pathways Regulated by USP21.
Summary and Recommendations
| Feature | This compound (Chemical Control) | Scrambled siRNA (Genetic Control) |
| Mechanism | Inactive enantiomer of a specific USP21 inhibitor; controls for off-target effects of the chemical scaffold. | Non-targeting RNA duplex; controls for cellular responses to transfection and the presence of dsRNA. |
| Specificity | High, as it is structurally very similar to the active compound. Off-target profile of the parent compound (BAY-805) is well-characterized.[1][5][14] | Can have its own off-target effects by partially binding to unintended mRNAs.[3][4][9][10][11][12][13] |
| Application | Ideal for validating that the observed phenotype is due to the inhibition of the target protein's function. | Essential for confirming that the observed phenotype is a result of the specific gene knockdown and not the experimental procedure. |
| Temporal Control | Effects are rapid and reversible upon removal of the compound. | Effects are slower to manifest (requires protein turnover) and are transient, lasting for a few days. |
| Ease of Use | Generally simpler to apply to cells; involves adding the compound to the culture medium. | Requires a transfection step, which needs to be optimized for each cell type to ensure efficiency and minimize toxicity. |
| Validation | The activity difference between the active compound and the control is the primary validation. | Knockdown efficiency must be validated for each experiment (e.g., by qRT-PCR or Western blot). |
Recommendations:
-
For studies focused on the enzymatic activity of USP21 and for initial drug discovery screening, the use of a potent inhibitor like BAY-805 alongside its inactive control This compound is highly recommended. This approach provides a direct and temporally controlled method to probe the function of the USP21 protein.
-
For studies aiming to understand the long-term consequences of the absence of the USP21 protein or to validate findings from chemical inhibitor studies, siRNA-mediated knockdown with a scrambled siRNA control is a valuable orthogonal approach.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Ubiquitin specific protease 21 upregulation in breast cancer promotes cell tumorigenic capability and is associated with the NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe BAY-805 | Chemical Probes Portal [chemicalprobes.org]
On-Target Effects of BAY-805 Confirmed by the Negative Control BAY-728: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective USP21 inhibitor, BAY-805, with its less active enantiomer, BAY-728, to confirm its on-target effects. Experimental data and detailed protocols are presented to support these findings.
BAY-805 is a highly potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in cancer development and growth.[1][2] To ensure that the cellular activities of BAY-805 are a direct result of USP21 inhibition, it is essential to use a negative control in experimental setups. This compound, the less potent enantiomer of BAY-805, serves as an ideal negative control for such validation studies.[1][3][4] This guide outlines the comparative data and experimental methodologies to substantiate the on-target effects of BAY-805.
Comparative Efficacy and Potency
Biochemical and cellular assays demonstrate a significant difference in the inhibitory activity of BAY-805 and this compound against USP21. BAY-805 exhibits low nanomolar potency, while this compound is substantially less active, confirming that the observed effects of BAY-805 are specific to its intended target.[1][5]
| Assay Type | Parameter | BAY-805 | This compound | Reference |
| Biochemical Assays | ||||
| hUSP21 HTRF | IC₅₀ | 6 nM | 12600 nM | [5][6] |
| hUSP21 Ub-Rhodamine | IC₅₀ | 2 nM | 16200 nM | [5] |
| hUSP2 (Ub-Rhodamine) | IC₅₀ | >25000 nM | >25000 nM | [5] |
| Biophysical Assay | ||||
| Surface Plasmon Resonance (SPR) | K_d | 2.2 nM | 8686 nM | [5] |
| Cellular Assays | ||||
| HiBiT CETSA | EC₅₀ | ~95 nM | - | [5][7] |
| NF-κB Reporter Assay | EC₅₀ | 17 nM | Mild activation at 10 µM | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and validation of these findings.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm target engagement in a cellular environment.[1][8]
Protocol:
-
Cell Culture and Transfection: HEK293T cells are transfected with HiBiT constructs of USP21.[5]
-
Compound Treatment: The following day, the transfected cells are treated with either BAY-805, this compound, or a DMSO control for 1 hour at 37°C.[5]
-
Thermal Challenge: The treated cells are then heated for 3 minutes at various temperatures.[5]
-
Lysis and Luminescence Measurement: A LgBit solution followed by a substrate is added to the cells, and the resulting luciferase signal is measured.[5] Increased thermal stability of USP21 in the presence of the compound indicates target engagement.
NF-κB Reporter Assay
This assay measures the downstream cellular effect of USP21 inhibition. USP21 is known to inhibit NF-κB activation by deubiquitinating RIP1.[1] Therefore, inhibition of USP21 by BAY-805 is expected to increase NF-κB activity.
Protocol:
-
Cell Line: A cell-based NF-κB dual-luciferase reporter assay is utilized.[1]
-
Compound Incubation: Cells are treated with varying concentrations of BAY-805, this compound, or a DMSO control.
-
Luciferase Measurement: After an appropriate incubation period, the luciferase activity is measured to quantify NF-κB activation.[1] A significant increase in NF-κB activation upon treatment with BAY-805, but not with this compound, confirms the on-target cellular effect.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the experimental workflow used to confirm the on-target effects of BAY-805.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. bayer.com [bayer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. pubs.acs.org [pubs.acs.org]
BAY-728: A Comparative Analysis of a USP21 Negative Control
For researchers, scientists, and drug development professionals, understanding the specificity and potency of molecular probes is paramount. This guide provides a detailed comparison of BAY-728, a negative control compound, with its active enantiomer, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The data presented herein is essential for the accurate interpretation of experimental results involving the modulation of the USP21 signaling pathway.
Performance Comparison: this compound vs. BAY-805
This compound is the less potent enantiomer of BAY-805 and serves as an ideal negative control for experiments investigating the effects of USP21 inhibition.[1][2] The following tables summarize the quantitative data comparing the in vitro and cellular activities of these two compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BAY-805 | hUSP21 | HTRF | 6 | [3][4] |
| hUSP21 | Ub-Rhodamine | 2 | [3][4] | |
| This compound | hUSP21 | HTRF | 12600 | [4] |
| hUSP21 | Ub-Rhodamine | 16200 | [4] | |
| hUSP2 | Ub-Rhodamine | >25000 | [4] |
Table 1: Biochemical Potency. This table clearly demonstrates the significant difference in inhibitory activity between BAY-805 and this compound against human USP21 (hUSP21). BAY-805 exhibits low nanomolar potency, while this compound is several orders of magnitude less active.[4]
| Compound | Parameter | Value (nM) | Reference |
| BAY-805 | SPR Kd | 2.2 | [4] |
| This compound | SPR Kd | 8686 | [4] |
Table 2: Binding Affinity. Surface Plasmon Resonance (SPR) data corroborates the biochemical potency findings, showing a much higher binding affinity of BAY-805 to USP21 compared to this compound.
| Compound | Assay | EC50 (nM) | Reference |
| BAY-805 | NF-κB Activation | 17 | [3][4] |
| HiBiT CETSA | 95 | [5][6] | |
| This compound | NF-κB Activation | >10000 | [4] |
Table 3: Cellular Activity and Target Engagement. In cellular assays, BAY-805 effectively induces NF-κB activation and demonstrates target engagement at nanomolar concentrations.[3][4][5][6] In contrast, this compound shows no significant activity at concentrations up to 10 µM.[4]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and data interpretation.
hUSP21 HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This assay measures the inhibition of USP21's deubiquitinating activity. The assay is performed in the absence of the enzyme to identify and eliminate false positives caused by compound interference with the assay format.[1]
Ubiquitin-Rhodamine 110 Assay: This is another fluorescence-based deubiquitination activity assay used as an orthogonal method to confirm hits from primary screens.[1]
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) between the compound and the target protein in real-time. For BAY-805 and this compound, a multi-cycle protocol was used with a contact time of 60 seconds, a flow rate of 30 μL/min, and a dissociation time of 200 seconds. Binding constants were calculated assuming a 1:1 binding model.[1][7]
Cellular Thermal Shift Assay (CETSA) with HiBiT: This method assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding. HEK293T cells transfected with HiBiT constructs are treated with the compound for 1 hour at 37°C, followed by heating for 3 minutes at various temperatures. The luciferase signal is then measured to determine the degree of protein stabilization.[1][4]
NF-κB Reporter Assay: This cellular assay is used to determine the functional consequence of USP21 inhibition. BAY-805 has been shown to induce NF-κB activation, while this compound does not.[3][4]
Signaling Pathways and Experimental Workflow
USP21 is a deubiquitinating enzyme that plays a regulatory role in several key signaling pathways implicated in cancer and other diseases.[8]
Caption: USP21 modulates multiple signaling pathways.
This diagram illustrates the central role of USP21 in regulating the NF-κB, Wnt/β-catenin, Hippo, and MAPK/ERK signaling pathways through its deubiquitinating activity on key protein substrates within these cascades.[8][9][10]
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bayer.com [bayer.com]
- 5. eubopen.org [eubopen.org]
- 6. BAY-805 | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biortususa.com [biortususa.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Insights Into the Properties, Biological Functions, and Regulation of USP21 [frontiersin.org]
BAY-728: A Crucial Tool for Delineating Specific Compound Effects in USP21 Research
In the realm of drug discovery and chemical biology, distinguishing on-target effects from non-specific or off-target interactions is paramount for the validation of novel therapeutic targets and the development of safe and effective medicines. BAY-728, the less potent enantiomer of the highly selective USP21 inhibitor BAY-805, serves as an essential negative control for researchers investigating the biology of ubiquitin-specific protease 21 (USP21).[1][2][3] This comparison guide provides an objective analysis of this compound's utility in ruling out non-specific compound effects, supported by experimental data and detailed protocols.
Distinguishing Specific from Non-Specific Effects
The use of a stereoisomer as a negative control is a powerful strategy in chemical biology.[4][5][6][7][8] Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of a biological system, such as the active site of an enzyme, their interactions can differ dramatically.[5][6][8] Any observed biological effect of the active compound (the eutomer, BAY-805) that is absent with the less active compound (the distomer, this compound) at similar concentrations can be more confidently attributed to the specific inhibition of the intended target.
BAY-805 is a potent, non-covalent inhibitor of USP21 with low nanomolar affinity.[1][3][9] Its enantiomer, this compound, is significantly less active, making it an ideal tool to control for effects unrelated to USP21 inhibition.[1][3]
Comparative Activity of BAY-805 and this compound
The stark difference in potency between BAY-805 and this compound against USP21 has been demonstrated across various biochemical and cellular assays. This differential activity is the cornerstone of this compound's function as a negative control.
| Assay Type | Parameter | BAY-805 | This compound | Fold Difference |
| Biochemical Assays | ||||
| hUSP21 HTRF | IC50 [nM] | 6 | 12600 | ~2100x |
| hUSP21 Ub-Rhodamine | IC50 [nM] | 2 | 16200 | ~8100x |
| Biophysical Assay | ||||
| Surface Plasmon Resonance (SPR) | Kd [nM] | 2.2 | 8686 | ~3948x |
| Cellular Assay | ||||
| NF-κB Reporter Assay | EC50 [nM] | 17 | >10000 | >588x |
Data sourced from Bayer presentation and Göricke et al., 2023.[1][3][10]
Selectivity Profile
Both BAY-805 and this compound have been profiled against a panel of other deubiquitinating enzymes (DUBs) and a broader safety screen of off-targets. While BAY-805 demonstrates high selectivity for USP21, this compound shows minimal activity against any of the tested targets, further solidifying its role as a negative control.[1][3] For instance, in a DUBprofiler screen against 44 DUB targets, BAY-805 showed significant inhibition only of USP21, while this compound displayed very low activity across the panel.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare BAY-805 and this compound.
Biochemical Inhibition Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay measures the inhibition of USP21's ability to cleave a ubiquitin chain from a substrate.
-
Protocol:
-
Recombinant human USP21 is incubated with the test compound (BAY-805 or this compound) at varying concentrations.
-
A biotinylated di-ubiquitin substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped, and HTRF reagents (europium-labeled anti-tag antibody and streptavidin-XL665) are added.
-
The HTRF signal is measured, which is inversely proportional to the enzyme activity.
-
IC50 values are calculated from the dose-response curves.
-
2. Ubiquitin-Rhodamine 110 Assay:
-
Principle: This assay relies on the dequenching of a fluorophore upon cleavage of a substrate by USP21.
-
Protocol:
-
USP21 is pre-incubated with the test compound.
-
The fluorogenic substrate Ubiquitin-Rhodamine 110 is added.
-
Cleavage of the substrate by USP21 releases rhodamine 110, leading to an increase in fluorescence.
-
Fluorescence is monitored over time to determine the reaction rate.
-
IC50 values are determined by plotting the reaction rates against compound concentrations.
-
Biophysical Binding Assay
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding affinity between an inhibitor and its target protein in real-time.
-
Protocol:
-
Recombinant USP21 is immobilized on a sensor chip.
-
A series of concentrations of the test compound (BAY-805 or this compound) are flowed over the chip.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured.
-
Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.[1][3]
-
Cellular Activity Assay
NF-κB Reporter Assay:
-
Principle: USP21 is known to deubiquitinate RIP1, which in turn suppresses the NF-κB signaling pathway. Inhibition of USP21 leads to increased NF-κB activation.[1][3]
-
Protocol:
-
Cells (e.g., HEK293T) are co-transfected with a firefly luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase for normalization.
-
The transfected cells are treated with varying concentrations of the test compound.
-
After a suitable incubation period, cell lysates are prepared.
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB activation.
-
EC50 values are derived from the dose-response curves.[1][3]
-
Visualizing the Role of this compound
The following diagrams illustrate the signaling pathway of USP21 and the experimental workflow for using this compound as a negative control.
Caption: The role of USP21 in the NF-κB signaling pathway.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
Comparative Analysis of BAY-805 and BAY-728 Activity in USP21 Inhibition
A comprehensive guide for researchers and drug development professionals on the cross-validation of BAY-805 and its enantiomer, BAY-728, as a potent and selective inhibitor and negative control for ubiquitin-specific protease 21 (USP21).
This guide provides a detailed comparison of the biochemical and cellular activities of BAY-805, a highly potent and selective non-covalent inhibitor of USP21, and its less active enantiomer, this compound, which serves as a valuable negative control.[1][2][3] The data presented herein is crucial for the accurate interpretation of experimental results when investigating the biological functions of USP21.
Introduction to BAY-805 and this compound
BAY-805 is a chemical probe that has emerged from high-throughput screening and structure-based optimization as a single-digit nanomolar inhibitor of USP21.[1][2] USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction and gene expression, and is considered a promising therapeutic target in oncology.[1][4][5] BAY-805 demonstrates high selectivity for USP21 over other DUBs and a wide range of other protein targets.[1] In contrast, this compound is the corresponding enantiomer of BAY-805 and exhibits significantly lower inhibitory activity against USP21, making it an ideal negative control for cross-validation studies.[1][3][6]
Quantitative Comparison of In Vitro Activity
The inhibitory potency of BAY-805 and this compound against USP21 has been rigorously evaluated using multiple biochemical assays. The following table summarizes the key quantitative data from these studies.
| Assay Type | Parameter | BAY-805 | This compound | Fold Difference | Reference |
| HTRF Assay | IC₅₀ | 6 nM | >12 µM | >2000 | [6][7][8] |
| Ub-Rhodamine Assay | IC₅₀ | 2 nM | >12 µM | >6000 | [7][8] |
IC₅₀: The half-maximal inhibitory concentration.
Cellular Activity and Target Engagement
The cellular activity of these compounds was assessed through their ability to induce NF-κB activation, a downstream effect of USP21 inhibition.[1][9] Cellular target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA).
| Assay Type | Parameter | BAY-805 | This compound | Reference |
| NF-κB Reporter Assay | EC₅₀ | 17 nM | No substantial activity | [1][7] |
| HiBiT CETSA | EC₅₀ | 95 nM | Not reported | [6] |
EC₅₀: The half-maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and are summarized below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the deubiquitination of a specific substrate by USP21.
-
Reagents: Recombinant human full-length USP21, STING-derived peptide substrate.
-
Procedure: The assay is performed in a suitable buffer system. The inhibitor (BAY-805 or this compound) at varying concentrations is pre-incubated with USP21. The deubiquitination reaction is initiated by the addition of the substrate.
-
Detection: The reaction is stopped, and the level of deubiquitination is quantified using TR-FRET technology. The signal is read on a compatible plate reader.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Ub-Rhodamine Assay
This orthogonal biochemical assay confirms the inhibitory activity observed in the HTRF assay.
-
Reagents: USP21 enzyme, Ubiquitin-Rhodamine 110 substrate.
-
Procedure: The inhibitor is incubated with the USP21 enzyme in an assay buffer. The reaction is started by adding the Ub-Rhodamine 110 substrate.
-
Detection: Cleavage of the substrate by USP21 releases rhodamine 110, leading to an increase in fluorescence. The fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are determined, and IC₅₀ values are calculated from the dose-response curves.
NF-κB Reporter Assay
This cellular assay assesses the functional consequence of USP21 inhibition.
-
Cell Line: A suitable human cell line (e.g., HEK293T) stably expressing an NF-κB-driven reporter gene (e.g., luciferase).
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of BAY-805 or this compound.
-
Detection: After an appropriate incubation period, cell viability is assessed, and the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).
-
Data Analysis: EC₅₀ values are determined by plotting the reporter gene activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the inhibitor to the target protein in a cellular context.
-
Cell Line: HEK293T cells transfected with USP21 fused to a HiBiT tag.
-
Procedure: Intact cells are treated with the compound of interest. The cells are then heated to a specific temperature to induce protein denaturation and aggregation.
-
Detection: The soluble fraction of the target protein is quantified by adding the Large BiT (LgBiT) protein and measuring the resulting luminescence from the reconstituted NanoLuc luciferase.
-
Data Analysis: The thermal stabilization of USP21 upon compound binding is measured. EC₅₀ values can be determined by assessing the concentration-dependent thermal stabilization.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: USP21-mediated regulation of the NF-κB signaling pathway and the inhibitory action of BAY-805.
Caption: High-level workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bayer.com [bayer.com]
- 9. BAY-805 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Critical Role of Enantiomer Controls in Drug Discovery: A Comparative Guide Featuring BAY-805 and BAY-728
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological activity is paramount. This guide delves into the crucial role of enantiomer controls, using the potent and selective USP21 inhibitor, BAY-805, and its inactive enantiomer, BAY-728, as a case study. We will explore comparative experimental data, detail methodologies, and illustrate key concepts to underscore the importance of these controls in validating on-target effects.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. These mirror images, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the use of a single, active enantiomer as a therapeutic agent is often preferred to a racemic mixture (a 1:1 mixture of both enantiomers). In research, the inactive or significantly less active enantiomer serves as an invaluable tool: a negative control. An ideal enantiomer control is structurally identical to the active compound in every way except for its stereochemistry. This allows researchers to dissect the biological effects stemming from the specific stereochemical configuration of the active drug from any off-target or non-specific effects.
BAY-805 and this compound: A Clear-Cut Case for Enantiomer Control
BAY-805 is a highly potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme implicated in various cancers.[3][4] Its enantiomer, this compound, serves as a crucial negative control, demonstrating significantly reduced activity against USP21.[1][5] The stark contrast in their biological activities, despite their identical physical and chemical properties in an achiral environment, highlights the stereospecificity of the biological target.
Comparative Analysis of BAY-805 and this compound
The following tables summarize the quantitative data from various assays, illustrating the dramatic difference in potency between BAY-805 and its enantiomer control, this compound.
| Compound | hUSP21 (HTRF) IC50 [nM] | hUSP21 (Ub-Rhodamine) IC50 [nM] |
| BAY-805 (Active Enantiomer) | 6 | 2 |
| This compound (Enantiomer Control) | 12600 | 16200 |
| Data sourced from Göricke F, et al. J Med Chem. 2023.[1][6] |
Table 1: Biochemical Inhibition of USP21. This table showcases the half-maximal inhibitory concentration (IC50) of BAY-805 and this compound against human USP21 in two different biochemical assays. The significantly lower IC50 values for BAY-805 indicate its high potency, while the micromolar IC50 values for this compound demonstrate its dramatically reduced inhibitory activity.
| Compound | SPR Kd [nM] |
| BAY-805 (Active Enantiomer) | 2.2 |
| This compound (Enantiomer Control) | 8686 |
| Data sourced from Göricke F, et al. J Med Chem. 2023.[6] |
Table 2: Binding Affinity to USP21. Surface Plasmon Resonance (SPR) was used to measure the binding affinity (dissociation constant, Kd) of the compounds to USP21. The low nanomolar Kd for BAY-805 confirms its strong binding to the target, whereas the much higher Kd for this compound indicates a very weak interaction.
| Compound | NF-κB Reporter Assay EC50 [nM] |
| BAY-805 (Active Enantiomer) | 17 |
| This compound (Enantiomer Control) | No substantial activity |
| Data sourced from Göricke F, et al. J Med Chem. 2023.[1] |
Table 3: Cellular Activity. This table presents the half-maximal effective concentration (EC50) in a cellular assay that measures the activation of the NF-κB pathway, a downstream effect of USP21 inhibition. BAY-805 demonstrates potent cellular activity, while this compound shows no significant effect, confirming that the observed cellular phenotype is a direct result of on-target USP21 inhibition by the specific stereoisomer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data for BAY-805 and this compound.
USP21 Inhibition Assays (HTRF and Ub-Rhodamine)
These biochemical assays are designed to measure the enzymatic activity of USP21 and the inhibitory effect of test compounds.
-
Principle: A fluorogenic substrate of USP21 is used. When the substrate is cleaved by USP21, a fluorescent signal is produced. Inhibitors of USP21 will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
-
Methodology:
-
Recombinant human USP21 enzyme is incubated with varying concentrations of the test compound (e.g., BAY-805 or this compound).
-
A fluorogenic ubiquitin substrate (e.g., Ub-AMC or a substrate for HTRF) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between two molecules in real-time.
-
Principle: One molecule (e.g., USP21) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., BAY-805 or this compound) is flowed over the chip. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal.
-
Methodology:
-
Purified USP21 is immobilized on an SPR sensor chip.
-
A series of concentrations of the analyte (BAY-805 or this compound) are injected over the sensor surface.
-
The association and dissociation of the analyte are monitored in real-time.
-
The binding kinetics (kon and koff) and the dissociation constant (Kd) are determined by fitting the sensorgram data to a binding model.
-
NF-κB Reporter Assay
This cell-based assay is used to measure the activity of the NF-κB signaling pathway, which is known to be regulated by USP21.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Cells (e.g., HEK293T) are transfected with a plasmid containing the NF-κB-luciferase reporter construct.
-
The transfected cells are treated with different concentrations of the test compounds.
-
After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The EC50 value is determined by plotting the luciferase signal against the compound concentration.
-
Visualizing the Importance of Enantiomer Control
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The case of BAY-805 and its enantiomer control, this compound, provides compelling evidence for the necessity of using such controls in drug discovery and development. The dramatic differences in their biochemical and cellular activities underscore the highly specific nature of the interaction between BAY-805 and its target, USP21. By employing an enantiomer control, researchers can confidently attribute the observed biological effects to the specific stereochemical configuration of the active compound, thereby validating its on-target activity and minimizing the risk of misinterpreting data due to off-target or non-specific effects. The rigorous use of enantiomer controls is not merely a matter of good scientific practice; it is a critical step in the development of safe and effective medicines.
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bayer.com [bayer.com]
A Comparative Guide to the Efficacy of BAY-805 and BAY-728 on USP21
For researchers and professionals in drug development, the identification and characterization of potent and selective inhibitors for specific cellular targets are of paramount importance. This guide provides a detailed comparison of two such compounds, BAY-805 and its enantiomer BAY-728, in their interaction with Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme implicated in cancer and immune responses.[1][2][3][4]
BAY-805 has been identified as the first potent and selective, non-covalent inhibitor of USP21.[1][3] In contrast, its enantiomer, this compound, serves as a valuable negative control due to its significantly lower potency.[1][5][6] This comparison is supported by extensive experimental data from biochemical and cellular assays.
Quantitative Efficacy and Binding Affinity
The inhibitory activity of BAY-805 and this compound against USP21 has been quantified through various biochemical and biophysical assays. The data clearly demonstrates the superior potency of BAY-805.
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Efficacy (%) |
| BAY-805 | hUSP21 HTRF | USP21 | 6[7][8] | - | 95[9] |
| hUSP21 Ub-Rhodamine | USP21 | 2[7][8] | - | 85[9] | |
| SPR | USP21 | - | 2.2[8] | - | |
| This compound | hUSP21 HTRF | USP21 | 12600[8] | - | - |
| hUSP21 Ub-Rhodamine | USP21 | 16200[8] | - | - | |
| SPR | USP21 | - | 8686[8] | - |
In cellular contexts, BAY-805 demonstrates potent engagement of USP21, leading to downstream signaling events.
| Compound | Assay Type | EC50 (nM) |
| BAY-805 | NF-κB Reporter Assay | 17[7][8] |
| USP21 HiBiT CETSA | 95[8][10] | |
| This compound | NF-κB Reporter Assay | No activation at 10 µM[8] |
Signaling Pathway and Experimental Workflow
The inhibition of USP21 by BAY-805 has been shown to activate the NF-κB signaling pathway by preventing the deubiquitination of Receptor-Interacting Protein 1 (RIP1).[1][2][8]
Caption: USP21 inhibition by BAY-805 leads to NF-κB activation.
The discovery of BAY-805 was the result of a comprehensive screening and optimization process.
Caption: Workflow for the discovery of BAY-805.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to compare BAY-805 and this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay was used to quantify the inhibitory potency of compounds on USP21's deubiquitinating activity.
-
Principle: The assay measures the cleavage of a ubiquitin-like substrate linked to a FRET pair. Inhibition of USP21 prevents cleavage, resulting in a high FRET signal.
-
Reagents: Recombinant human full-length USP21, a STING-derived peptide substrate.[2]
-
Procedure:
-
Compounds (BAY-805 or this compound) at various concentrations are pre-incubated with USP21.
-
The substrate is added to initiate the enzymatic reaction.
-
After a defined incubation period, the HTRF signal is measured.
-
IC50 values are calculated from the dose-response curves.
-
Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay
This is an orthogonal biochemical assay used to confirm the findings from the primary HTRF screen.
-
Principle: This assay uses a generic USP21 substrate, Ubiquitin-Rhodamine 110. Cleavage of this substrate by USP21 releases the fluorophore Rhodamine 110, leading to an increase in fluorescence.
-
Reagents: Recombinant USP21, Ubiquitin-Rhodamine 110 substrate.[1]
-
Procedure:
-
USP21 is incubated with the test compounds.
-
Ub-Rhodamine 110 is added to start the reaction.
-
Fluorescence is measured over time to determine the reaction rate.
-
IC50 values are determined by plotting the reaction rates against compound concentrations.
-
Surface Plasmon Resonance (SPR)
SPR was employed to measure the direct binding affinity of the compounds to USP21.
-
Principle: This technique detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., USP21) binds to an immobilized molecule.
-
Procedure:
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm target engagement of the compounds with USP21 within a cellular environment.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
-
Procedure:
-
HEK293T cells are transfected with HiBiT-tagged USP21 constructs.[8]
-
The cells are treated with the test compounds for one hour.[8]
-
The cells are then heated to a specific temperature (e.g., 49°C).[1]
-
The amount of soluble, non-denatured HiBiT-USP21 is quantified using a luciferase-based detection system. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
-
NF-κB Reporter Assay
This cellular assay was used to measure the functional consequence of USP21 inhibition.
-
Principle: Inhibition of USP21 leads to the activation of the NF-κB pathway, which drives the expression of a reporter gene (e.g., luciferase).[1][2]
-
Procedure:
-
Cells are co-transfected with a plasmid encoding USP21 and a dual-luciferase reporter construct for NF-κB activity.
-
The transfected cells are treated with different concentrations of BAY-805 or this compound.
-
The activity of both firefly (NF-κB reporter) and Renilla (control) luciferases is measured.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB activation. An EC50 value can be derived from the dose-response curve.
-
References
- 1. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ciclo cellulare/Checkpoint | CymitQuimica [cymitquimica.com]
- 6. Negative Control | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bayer.com [bayer.com]
- 9. Probe BAY-805 | Chemical Probes Portal [chemicalprobes.org]
- 10. eubopen.org [eubopen.org]
- 11. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of BAY-728: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BAY-728, a research compound utilized as a negative control for BAY-805, a potent and selective inhibitor of USP21. While specific disposal protocols for this compound are not extensively documented, a comprehensive procedure can be established by adhering to general principles of laboratory chemical waste management and considering the compound's chemical characteristics.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Chemical Formula | C24H28F3N5O2S |
| Molecular Weight | 507.58 g/mol |
| Known Use | Negative control for BAY-805 (USP21 inhibitor) |
| Storage | Recommended at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light)[1] |
Hazard Assessment and Waste Classification
Given the presence of fluorine and a sulfonamide group in its structure, and in the absence of specific toxicity data, this compound should be treated as a hazardous chemical waste. This precautionary approach ensures the highest level of safety. All waste materials contaminated with this compound, including stock solutions, treated samples, and contaminated labware, must be disposed of as hazardous waste.[1][2] It is crucial to prevent the release of such chemicals into the sanitary sewer system or the general trash.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[3] Segregating waste streams can minimize disposal costs and prevent dangerous chemical reactions.[1]
3. Containerization:
-
Use a compatible, leak-proof container with a secure screw-top cap for liquid waste.[3] For solid waste, a sturdy, sealed container is required.
-
The container should be made of a material that does not react with the chemical.
-
Ensure the container is in good condition, with no cracks or deterioration.[3]
4. Labeling:
-
Label the waste container clearly as "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The chemical constituents and their approximate concentrations.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).[3]
-
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste is generated.[2][3]
-
The SAA should be at or near the point of generation.[2]
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment, such as a tray or tub, to contain any potential leaks.[3]
6. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often up to one year), contact your EHS office to request a waste pickup.[2][3]
-
Do not dispose of this compound by evaporation in a fume hood or by pouring it down the drain.[1]
Spill Management
In the event of a small spill of this compound, adhere to the following guidelines:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbent material and any contaminated debris and place it in a sealed container.
-
Label the container as hazardous waste, including "Spill Debris" on the label.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Contact your EHS office for guidance and to arrange for the disposal of the spill cleanup materials.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult and adhere to the specific chemical waste management and disposal protocols established by their institution and local regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for any questions regarding hazardous waste disposal.
References
Essential Safety and Operational Guidance for Handling Novel Research Compound BAY-728
Disclaimer: A specific Safety Data Sheet (SDS) for "BAY-728" was not publicly available at the time of this writing. The following guidance is based on established best practices for handling new or potent chemical compounds in a research and development setting where the full toxicological profile may not be known. A thorough risk assessment must be conducted by qualified personnel before commencing any work with this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel research compound this compound. The focus is on procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of the experimental work.
Personal Protective Equipment (PPE)
The primary line of defense when handling compounds of unknown toxicity is stringent adherence to PPE protocols. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash hazard. | Protects eyes from accidental splashes of liquids or contact with airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). Check manufacturer's data for chemical compatibility and breakthrough times. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A buttoned or snapped lab coat, preferably made of a chemically resistant material. A disposable gown is recommended for handling larger quantities. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe and closed-heel shoes, preferably made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood. A full risk assessment should determine the appropriate level of respiratory protection. | Prevents inhalation of the compound, which could be a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling.
Workflow for Safe Handling of this compound
Experimental Protocol for Handling this compound:
-
Preparation:
-
Before entering the laboratory, review the specific experimental protocol and this safety guidance.
-
Don all required PPE as outlined in the table above.
-
Prepare the designated work area, which must be a certified chemical fume hood.
-
If weighing the solid form of this compound, use a ventilated balance enclosure or a powder containment hood.
-
-
Handling:
-
When solubilizing the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep all containers with this compound sealed when not in immediate use.
-
If making aliquots, do so within the fume hood.
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
-
Cleanup and Decontamination:
-
After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
All disposable materials that have come into contact with this compound are considered hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items, including gloves, bench paper, and pipette tips, that have come into contact with this compound must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount of this compound down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
By adhering to these safety and logistical guidelines, researchers can handle this compound in a manner that prioritizes personal safety and maintains a secure laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
